Product packaging for Ethenyl hexa-2,4-dienoate(Cat. No.:CAS No. 42739-26-4)

Ethenyl hexa-2,4-dienoate

Cat. No.: B1583436
CAS No.: 42739-26-4
M. Wt: 138.16 g/mol
InChI Key: ZHIUCPNDVATEDB-UHFFFAOYSA-N
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Description

Overview of Sorbic Acid Vinyl Ester as a Monomer and Chemical Intermediate

Sorbic acid vinyl ester, with the IUPAC name ethenyl (2E,4E)-hexa-2,4-dienoate, is an organic compound that serves as a monomer in polymerization reactions. nih.gov The presence of the vinyl group allows it to undergo polymerization, while the conjugated double bonds of the sorbic acid backbone offer sites for various other chemical modifications. wikipedia.orgpsu.edu This dual reactivity makes it a key intermediate in the synthesis of polymers with tailored properties. acs.org

The synthesis of vinyl esters can be achieved through several routes, including the transesterification of carboxylic acids with vinyl acetate (B1210297). tandfonline.com Specifically for sorbic acid vinyl ester, a common synthesis involves the reaction of sorbic acid with acetylene. guidechem.com

As a monomer, vinyl sorbate (B1223678) can be polymerized through various mechanisms, including free-radical polymerization. psu.edu The resulting polymers, poly(vinyl sorbate), possess a unique structure with pendant diene groups along the polymer chain, which can be used for post-polymerization modifications. This characteristic is central to its role in creating advanced materials.

The physical and chemical properties of sorbic acid vinyl ester are summarized in the table below.

PropertyValue
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS Number 42739-26-4
Density 0.96 g/mL
Boiling Point 64 °C at 6 mmHg
Flash Point 77 °C
Refractive Index 1.468
Topological Polar Surface Area 26.3 Ų
Sources: nih.govformulationbio.comechemi.com

Historical Evolution of Vinyl Ester and Polymeric Sorbate Research

The development of vinyl ester resins dates back to the 1960s. unioncomposites.comdokumen.pub These resins were developed as a hybrid between epoxy resins and unsaturated polyesters, aiming to combine the toughness and adhesion of epoxies with the rapid curing and processability of polyesters. unioncomposites.com The first commercial vinyl ester resin was introduced by Shell Chemical in 1964. unioncomposites.com These early resins were typically produced by the esterification of an epoxy resin with acrylic or methacrylic acids. wikipedia.org The resulting product was then dissolved in a reactive solvent like styrene (B11656) to reduce viscosity. wikipedia.orgpsu.edu

Research into polymeric sorbates, derived from sorbic acid and its esters, evolved from the broader field of diene polymerization. Early studies on the thermal polymerization of sorbic acid esters indicated that the reactions primarily yielded dimeric and trimeric products through Diels-Alder additions. scribd.com The development of emulsion polymerization techniques later allowed for the creation of mixed polymers, such as those combining butadiene and ethyl sorbate to form rubber-like materials. scribd.com

The focus of research gradually shifted towards more controlled polymerization methods to better harness the unique structure of sorbate-based monomers. This led to the exploration of advanced techniques capable of producing well-defined polymers.

Current Research Landscape and Scholarly Significance of Sorbic Acid Vinyl Ester Systems

The current research landscape for sorbic acid vinyl ester and its polymeric systems is characterized by the development of sophisticated polymerization techniques and the exploration of novel applications. A significant area of modern research is the use of organocatalyzed Group Transfer Polymerization (GTP) for alkyl sorbates. acs.org GTP allows for the 1,4-regioselective addition of sorbate monomers, leading to polymers with a high-trans content in the backbone. acs.org This controlled polymerization method enables the synthesis of well-defined poly(alkyl sorbate)s. researchgate.net

Another area of intense investigation is Lewis Pair Polymerization (LPP), which has been applied to alkyl sorbates to create cyclic polymers without the need for highly dilute conditions. researchgate.netnih.gov This represents a significant advancement in producing complex polymer topologies. For instance, N-heterocyclic carbenes have been used as initiators in the anionic polymerization of ethyl sorbate to produce cyclic poly(ethyl sorbate)s. nih.gov

The scholarly significance of sorbic acid vinyl ester systems lies in their potential to create functional and sustainable materials. The pendant double bonds in poly(vinyl sorbate) are available for post-polymerization modifications, such as hydrogenation and epoxidation, which alter the polymer's main-chain structure, rigidity, and thermal properties. acs.org Sorbic acid itself is a bio-based feedstock, which can be derived from renewable resources, making its derivatives attractive for creating more sustainable plastics and resins. wikipedia.org These polymers are being investigated for use in coatings, adhesives, and as modifiers for other polymers. unioncomposites.commdpi.com For example, sorbate esters are used in coating compositions and can be included in polymer networks for applications in adhesives and resins. dokumen.pubacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1583436 Ethenyl hexa-2,4-dienoate CAS No. 42739-26-4

Properties

CAS No.

42739-26-4

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

ethenyl hexa-2,4-dienoate

InChI

InChI=1S/C8H10O2/c1-3-5-6-7-8(9)10-4-2/h3-7H,2H2,1H3

InChI Key

ZHIUCPNDVATEDB-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OC=C

Origin of Product

United States

Synthesis and Precursor Chemistry of Sorbic Acid Vinyl Ester

Synthetic Methodologies for Sorbic Acid Vinyl Ester

The creation of sorbic acid vinyl ester, also known as vinyl sorbate (B1223678), can be achieved through several distinct synthetic pathways. nih.gov These methods range from transition-metal-catalyzed interchange reactions to classical esterification and transformations involving specialized precursors.

Vinyl Interchange Reactions for Ester Formation

Vinyl interchange, or transvinylation, is a prominent method for synthesizing vinyl esters. mdpi.com This reaction involves the transfer of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297), to a carboxylic acid—in this case, sorbic acid. The process is typically catalyzed by transition metals, which facilitate the exchange.

Ruthenium and palladium complexes are effective catalysts for this transformation. researchgate.netuwm.edu For example, the reaction of carboxylic acids with terminal acetylenes in the presence of a ruthenium catalyst can produce enol esters with high regioselectivity. researchgate.net Similarly, palladium-catalyzed reactions are widely studied for vinyl ester synthesis. uwm.edunih.gov The general scheme for transvinylation involves reacting sorbic acid with a vinyl ester like vinyl acetate, yielding sorbic acid vinyl ester and acetic acid as a byproduct. mdpi.com

Catalyst SystemVinyl SourceKey FeaturesReference
Palladium(II) complexesEthylene (B1197577) / Vinyl AcetateWell-established for industrial vinyl acetate monomer (VAM) synthesis, applicable to other vinyl esters. The mechanism is well-studied. uwm.edu, nih.gov
Rhodium complexesVinyl AcetateUsed for selective transvinylation of sp-hybridized C–H bonds. mdpi.com
Ruthenium complexesTerminal AlkynesCatalyzes the addition of carboxylic acids to alkynes, forming enol esters with high stereo- and regioselectivity. researchgate.net, researchgate.net

Esterification Routes Involving Sorbic Acid Derivatives

Direct esterification and the use of activated sorbic acid derivatives constitute another major synthetic route. One of the most direct industrial methods involves the reaction of sorbic acid with acetylene. chemicalbook.comatamanchemicals.com

To enhance reactivity, sorbic acid can be converted into a more reactive derivative, such as an acid chloride (sorboyl chloride). sciencemadness.org This intermediate can then readily react with a vinyl source. Another approach involves using a polyester (B1180765) of 3-hydroxy-4-hexenoic acid, which is derived from crotonaldehyde (B89634) and ketene; this polyester can serve as a precursor for sorbate esters through reactions with alcohols catalyzed by acids. chemcess.com

Enzymatic esterification has also been explored for sorbic acid, for instance, using lipase (B570770) B from Candida antarctica (CALB) to react sorbic acid with glycerol (B35011). mdpi.com While this specific example produces glycerol sorbate, it highlights the potential of biocatalysis in forming sorbate esters under mild, solvent-free conditions. mdpi.com

MethodSorbic Acid SourceReactantDescriptionReference
Direct EsterificationSorbic AcidAcetyleneA direct synthesis route to form the vinyl ester. chemicalbook.com, atamanchemicals.com
Acid Chloride RouteSorbyl ChlorideVinyl alcohol (conceptual) or equivalentUses a highly reactive sorbic acid derivative to facilitate esterification. sciencemadness.org
Polyester Precursor RoutePolyester of 3-hydroxy-4-hexenoic acidAlcohols (with acidic catalysts)A polyester intermediate is cleaved to yield sorbate esters. chemcess.com
Enzymatic EsterificationSorbic AcidGlycerolDemonstrates the utility of enzymes like CALB for sorbic acid esterification, though not directly for vinyl sorbate. mdpi.com

Reaction Pathways from Epoxy Precursors to Unsaturated Esters

The synthesis of unsaturated esters from epoxy precursors is a versatile strategy in organic chemistry. acs.org These pathways typically involve the ring-opening of an epoxide followed by an elimination reaction to generate a carbon-carbon double bond. For instance, α,β-unsaturated esters can be synthesized with high stereoselectivity from α,β-epoxyesters through a β-elimination reaction promoted by samarium diiodide. acs.org

Another approach involves the reaction of an epoxy compound with a polymerizable unsaturated monocarboxylic acid in the presence of a catalyst. google.com Patents describe the heat-reacting of epoxy compounds having glycidyl (B131873) ether groups with unsaturated monobasic acids to prepare unsaturated epoxy ester resins. google.com While not a direct synthesis of sorbic acid vinyl ester, these methods establish a clear precedent for forming unsaturated ester structures from epoxy precursors. A hypothetical route to a sorbate could involve a carefully selected C6 epoxy substrate that undergoes sequential ring-opening and elimination steps to form the characteristic diene structure of sorbic acid. The synthesis of vinyl epoxides themselves often starts from aldehydes via the Corey-Chaykovsky epoxidation. acs.org

Alternative Chemical Transformations for Sorbic Acid Vinyl Ester Analogues

The synthesis of analogues of sorbic acid vinyl ester can be achieved by modifying the sorbyl moiety or by using different ester groups. The diene system of sorbic acid is reactive and can participate in Diels-Alder reactions. rsc.org For example, reacting a sorbate ester with a dienophile can produce a variety of cyclic analogues. rsc.org

Furthermore, the sorbic acid backbone can undergo addition reactions at its double bonds. The reaction with bromine, for instance, can yield 2,3,4,5-tetrabromohexanoic acid or 4,5-dibromo-2-hexenoic acid, depending on the conditions. sciencemadness.org While these are not ester analogues, they demonstrate the chemical handles available for modification. A simpler class of analogues includes other alkyl sorbates, such as methyl, ethyl, and propyl sorbates, which can be prepared by heating esters of 3,5-dialkoxy-hexanoic acid in the vapor phase to eliminate two molecules of an alkanol. google.com

Investigation of Precursor Compounds in Sorbic Acid Vinyl Ester Synthesis

The synthesis of sorbic acid vinyl ester relies on a specific set of precursor compounds, which vary depending on the chosen synthetic route. The commercial production of sorbic acid itself most commonly starts from crotonaldehyde and ketene . atamanchemicals.com

Precursor CompoundRole in SynthesisAssociated Synthetic RouteReference
Sorbic AcidPrimary carboxylate sourceVinyl Interchange, Direct Esterification mdpi.com, chemicalbook.com
Vinyl AcetateVinyl group donorVinyl Interchange (Transvinylation) mdpi.com
AcetyleneVinyl group sourceDirect Esterification chemicalbook.com, atamanchemicals.com
CrotonaldehydeBackbone precursorIndustrial synthesis of sorbic acid (with ketene) chemcess.com, atamanchemicals.com
KeteneTwo-carbon unit precursorIndustrial synthesis of sorbic acid (with crotonaldehyde) chemcess.com, atamanchemicals.com
α,β-EpoxyestersPrecursor to unsaturated esterEpoxy Precursor Pathways acs.org
3,5-Dialkoxy-hexanoic acid estersPrecursor to alkyl sorbatesAlternative Ester Synthesis google.com

Mechanistic Studies of Sorbic Acid Vinyl Ester Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of sorbic acid vinyl ester. For the palladium-catalyzed synthesis from ethylene and acetic acid (a model for sorbic acid), two primary mechanisms have been proposed: the Samanos and Moiseev pathways. uwm.edu

Samanos Mechanism : This pathway involves the direct coupling of ethylene with a chemisorbed acetate (or sorbate) species. uwm.edu The resulting acetoxyethyl-palladium intermediate then undergoes β-hydride elimination to form the vinyl ester. uwm.edunih.gov

Moiseev Mechanism : In this alternative, ethylene first dehydrogenates to form a vinyl-palladium intermediate. This intermediate then couples with an adsorbed acetate species to yield the final product. uwm.edu

Experimental and theoretical studies suggest that for the synthesis of vinyl acetate on acetate-saturated palladium surfaces, the reaction proceeds via the Samanos mechanism, with the rate-limiting step being the β-hydride elimination from the adsorbed acetoxyethyl intermediate. nih.gov

For ruthenium-catalyzed reactions, such as the addition of carboxylic acids to terminal alkynes, the mechanism is believed to proceed through ruthenium vinylidene intermediates . researchgate.net In a different context, the polymerization of sorbate esters initiated by N-heterocyclic carbenes (NHCs) proceeds via the nucleophilic conjugate addition of the carbene to the sorbate's δ-carbon. researchgate.net This forms a zwitterionic enolate, which then propagates by adding to subsequent monomer units. researchgate.net

Polymerization Kinetics and Mechanisms of Sorbic Acid Vinyl Ester

Free Radical Polymerization of Sorbic Acid Vinyl Ester

Free radical polymerization is a primary method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination. For sorbic acid vinyl ester, the polymerization is initiated by free radicals that attack the vinyl group's carbon-carbon double bond. A significant feature of the sorbic acid vinyl ester monomer is the presence of a conjugated diene system in the sorbate (B1223678) moiety, in addition to the polymerizable vinyl ester group. This diene structure can participate in the polymerization process, potentially leading to cross-linking or branching. The polymerization can be initiated thermally or through UV irradiation with the addition of appropriate initiators.

Initiation Systems and Their Influence on Reaction Dynamics

Organic peroxides are common thermal initiators that decompose upon heating to generate free radicals. sigmaaldrich.comalfachemic.com Compounds like benzoyl peroxide (BPO) and lauroyl peroxide are frequently used. illinois.edu The decomposition rate of a peroxide is temperature-dependent and is often characterized by its half-life, which is the time required for half of the peroxide to decompose at a specific temperature. pergan.com This parameter is crucial for selecting an initiator that provides a suitable radical flux at the desired polymerization temperature. For instance, initiators with lower 10-hour half-life temperatures are suitable for lower-temperature polymerization processes.

The general mechanism involves the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide molecule to form two radicals, which then initiate the polymer chain.

Table 1: Half-Life Temperatures of Common Peroxide Initiators

Initiator 10-hr Half-Life Temp. (°C) 1-hr Half-Life Temp. (°C) 1-min Half-Life Temp. (°C)
Lauroyl Peroxide 62 80 115
Benzoyl Peroxide (BPO) 73 92 131
tert-Butyl Peroxybenzoate 104 125 166

Note: Data represents typical values and can vary with the solvent.

Photopolymerization offers spatial and temporal control over the initiation process, proceeding rapidly at ambient temperatures upon exposure to light, typically ultraviolet (UV) radiation. tennessee.edu This method requires a photoinitiator, which absorbs light and generates radicals. Photoinitiators can be of two types: Type I, which undergo unimolecular bond cleavage to form radicals, and Type II, which abstract a hydrogen atom from a co-initiator. For vinyl ester resins, initiators like bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO) have been shown to be effective. tennessee.edu The polymerization of sorbic acid-based esters can be initiated by UV irradiation in the presence of photoinitiators. Given the conjugated nature of the sorbic acid moiety, the monomer itself may absorb UV light and participate in the initiation process, a phenomenon observed in other conjugated vinyl esters. radtech.org

Redox initiation systems consist of an oxidizing agent and a reducing agent, which generate radicals through a one-electron transfer reaction. cmu.edu This method is particularly advantageous as it allows for rapid polymerization at low temperatures, even below room temperature, because the activation energy for radical generation is significantly lower than for thermal decomposition of peroxides. nih.govpcimag.com A common redox pair for vinyl monomers involves an organic peroxide (e.g., tert-butyl hydroperoxide) as the oxidant and a reducing agent like L-ascorbic acid, often with a metal salt catalyst such as an iron(III) salt. nih.gov Such systems are effective for the emulsion polymerization of vinyl esters. nih.gov The reaction rate can be finely tuned by adjusting the ratio of the redox components and the amount of catalyst, without significantly altering the properties of the final polymer. nih.gov

Propagation Dynamics and Chain Growth Mechanisms

Once initiated, the polymer chain grows by the sequential addition of monomer molecules to the radical at the end of the growing chain. This propagation step is a very fast, exothermic reaction. uvebtech.comhacettepe.edu.tr

For vinyl esters, the propagating radical is highly reactive. mdpi.com The propagation mechanism for sorbic acid vinyl ester is expected to primarily involve the head-to-tail addition of the monomer to the growing polymer chain via the vinyl group. However, the conjugated diene system in the sorbate portion of the monomer introduces additional complexity. The propagating radical can potentially react at one of the double bonds of the diene, which can lead to the formation of branched or cross-linked structures. This is a key difference compared to the polymerization of simple vinyl esters like vinyl acetate (B1210297).

The rate of propagation (Rp) is described by the following equation:

Rp = kp[M][M•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of growing radical chains. The kp value is a critical parameter that is characteristic of a specific monomer.

Table 2: Propagation Rate Constants (kp) for Selected Vinyl Monomers at 60°C

Monomer kp (L mol-1 s-1)
Vinyl Acetate 2300
Styrene (B11656) 341
Methyl Methacrylate (B99206) 734

Chain Transfer Reactions in Sorbic Acid Vinyl Ester Polymerization

Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, polymer, or solvent. uomustansiriyah.edu.iqrubbernews.com This reaction terminates the growth of one polymer chain while creating a new radical that can initiate the growth of another. rubbernews.com Chain transfer is a prominent feature of vinyl ester polymerization due to the high reactivity of the propagating radical. mdpi.com

Significant chain transfer reactions include:

Chain Transfer to Monomer: The growing radical abstracts an atom (typically hydrogen) from a monomer molecule. For vinyl esters like vinyl acetate, hydrogen abstraction from the acetyl methyl group is the predominant pathway. acs.org In sorbic acid vinyl ester, the allylic hydrogens on the hexadienoate chain are expected to be particularly susceptible to abstraction, potentially making chain transfer to monomer a very significant process.

Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from the backbone or a side group of a finished polymer chain. rubbernews.com This results in the formation of a radical on the polymer backbone, which can then initiate the growth of a new chain, leading to long-chain branching. mdpi.comrubbernews.com This is a major cause of branching in poly(vinyl acetate).

Chain Transfer to Solvent: If polymerization is carried out in a solvent, the growing radical can abstract an atom from a solvent molecule. The efficiency of this process depends on the specific solvent, quantified by its chain transfer constant (CS).

The extent of chain transfer is quantified by the chain transfer constant (C = ktr/kp), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com

Table 3: Chain Transfer Constants (CM) to Monomer for Various Vinyl Monomers at 60°C

Monomer CM x 104
Vinyl Acetate 1.9
Vinyl neo-decanoate 7.5
Styrene 0.3

Note: The high CM values for vinyl esters compared to styrene and methacrylate highlight the importance of this reaction.

Intramolecular Chain Transfer (Backbiting)

Intramolecular chain transfer, commonly known as backbiting, is a significant side reaction that leads to the formation of short-chain branches on the polymer backbone. rsc.orgmdpi.com In this process, the radical at the end of a growing polymer chain abstracts a hydrogen atom from a carbon atom within the same chain. This typically occurs via a five- or six-membered cyclic transition state, which is sterically and entropically favorable.

The result of this transfer is the termination of the original propagating radical and the formation of a new, more stable tertiary radical along the polymer backbone. This mid-chain radical can then initiate the growth of a new polymer chain, creating a short branch. For vinyl esters, hydrogen abstraction can occur from the acyl group or the polymer backbone. mdpi.com The frequency of these events influences the degree of branching and, consequently, the physical properties of the final polymer, such as its density and crystallinity.

Intermolecular Chain Transfer to Monomer or Polymer

Intermolecular chain transfer involves the abstraction of an atom, typically hydrogen, by a propagating radical from a molecule other than its own, such as a monomer or another polymer chain. rsc.orgmdpi.com This terminates the growth of the original polymer chain and creates a new radical that can initiate a new chain. uomustansiriyah.edu.iq

Chain Transfer to Monomer: The propagating radical reacts with a monomer molecule, abstracting a hydrogen atom. In the case of vinyl esters like vinyl acetate, this abstraction predominantly occurs from the methyl side group. acs.org This process results in a "dead" polymer chain and a new monomeric radical that starts a new polymer chain. This reaction pathway effectively limits the achievable molecular weight of the polymer. mdpi.com

Chain Transfer to Polymer: A propagating radical abstracts a hydrogen atom from the backbone or side chain of a pre-existing, terminated polymer chain. acs.org This creates a new radical site on the "dead" polymer, from which a new branch can grow. rsc.org This mechanism is a primary cause of long-chain branching in polyvinyl esters. The extent of this reaction increases with polymer concentration and at higher monomer conversions. mdpi.com

The propensity for these reactions is quantified by the chain transfer constant (C). Below is a table of chain transfer constants for various agents in the polymerization of vinyl acetate, which serves as a model for sorbic acid vinyl ester.

Transfer AgentChain Transfer Constant (Cs x 104) at 60°C
Toluene2.2
Benzene1.2
n-Butanol1.8
Isopropanol4.0
Carbon Tetrachloride900
n-Dodecanethiol2230000

This table presents generalized data for vinyl acetate polymerization to illustrate the relative effects of different transfer agents.

Head-to-Head Addition Phenomena

In the propagation step of vinyl polymerization, monomers typically add in a "head-to-tail" fashion, leading to a regular polymer structure with substituents on alternate carbon atoms. However, "head-to-head" addition, a regio-irregularity, can also occur. rsc.orgmdpi.com This involves the radical end of the growing chain adding to the substituted carbon (the "head") of the incoming monomer, rather than the unsubstituted carbon (the "tail").

This process forms a less stable primary radical, which can affect subsequent propagation and termination steps. mdpi.comacs.org In the polymerization of vinyl acetate, head-to-head linkages account for approximately 1-2% of additions, with their frequency increasing with temperature. mdpi.com This structural irregularity can create weak points in the polymer backbone, potentially influencing the thermal stability and degradation characteristics of the material. figshare.comresearchgate.net

TemperaturePercentage of Head-to-Head Linkages in Poly(vinyl acetate)
25°C1.23%
110°C1.95%

Data derived from studies on vinyl acetate polymerization. mdpi.com

Termination Mechanisms and Resultant Polymer Architecture

Termination is the final stage of polymerization, where the propagating radical chains are deactivated, ceasing their growth. fujifilm.com The mechanism of termination significantly impacts the final polymer architecture and molecular weight distribution. The two primary mechanisms for termination in free-radical polymerization are combination and disproportionation. study.comlibretexts.org

Combination (Coupling): Two growing polymer radicals react to form a single, longer polymer chain. The resulting molecule has a molecular weight that is the sum of the two individual chains. study.com

Disproportionation: One propagating radical abstracts a hydrogen atom from another. This results in two terminated polymer chains: one with a saturated end group and another with an unsaturated end group (a terminal double bond). libretexts.org

Kinetic Modeling of Sorbic Acid Vinyl Ester Polymerization

Developing an accurate kinetic model for the polymerization of vinyl esters is challenging due to the simultaneous occurrence of initiation, propagation, termination, and multiple chain transfer reactions. researchgate.net A comprehensive model for sorbic acid vinyl ester would need to account for the rate constants of each of these elementary steps.

Generally, autocatalytic models are employed to describe the cure kinetics of vinyl ester resin systems, as the reaction rate often accelerates initially due to a gel effect before slowing down as reactants are depleted. researchgate.net A typical kinetic model would be represented by a set of differential equations describing the rate of change of the concentrations of monomer, initiator, radicals, and polymer of different lengths.

Key Parameters in a Kinetic Model:

kd: Rate constant of initiator decomposition.

kp: Rate constant of propagation.

kt: Rate constant of termination.

ktr,M: Rate constant of chain transfer to monomer.

ktr,P: Rate constant of chain transfer to polymer.

Mathematical simulations based on these parameters can predict polymerization kinetics, including conversion rates and the evolution of molecular weight distribution. researchgate.net For sorbic acid vinyl ester, these constants would need to be determined experimentally, likely using techniques like differential scanning calorimetry (DSC) to monitor the reaction exotherm. elsevierpure.com

Impact of Inhibitors and Retardants on Polymerization Behavior

Inhibitors and retardants are chemical compounds added to monomers to prevent premature polymerization during storage or processing. wikipedia.org Though often used interchangeably, they have distinct effects on polymerization kinetics.

Inhibitors: These compounds react very rapidly with the initiating and propagating radicals, effectively scavenging them. A "true inhibitor" will cause a distinct induction period during which no polymerization occurs. The inhibitor is consumed during this period, and once it is depleted, polymerization proceeds at its normal rate. wikipedia.org

Common inhibitors and retarders for vinyl ester polymerization are often phenolic compounds or quinones, which can effectively trap radicals. For example, 1,4-benzoquinone (B44022) is a known inhibitor, while 2,4-pentanedione can act as a retarder in certain systems. researchgate.net The presence and concentration of these compounds are critical for controlling the pot life and gel time of vinyl ester resins. researchgate.net

CompoundTypeMechanism of Action
HydroquinoneInhibitorScavenges radicals to form stable species. Requires oxygen to be effective.
4-Methoxyphenol (MEHQ)InhibitorSimilar to hydroquinone, effective radical scavenger in the presence of oxygen.
1,4-BenzoquinoneInhibitorReacts with radicals to stop chain growth. researchgate.net
2,4-PentanedioneRetarderCan chelate with metal promoters, affecting the rate of initiator decomposition. researchgate.net
OxygenInhibitorReacts with carbon-centered radicals to form less reactive peroxyl radicals.

Controlled/Living Radical Polymerization Approaches for Vinyl Esters

Conventional free-radical polymerization offers poor control over molecular weight, dispersity, and polymer architecture. researchgate.net Controlled/Living Radical Polymerization (CLRP) techniques have been developed to overcome these limitations by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. researchgate.net This reversible deactivation minimizes irreversible termination and chain transfer events, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures like block copolymers. mdpi.comrsc.org

Several CLRP methods have been successfully applied to vinyl esters:

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This is one of the most versatile CLRP methods for vinyl esters. It employs a thiocarbonylthio compound (a RAFT agent) to mediate the polymerization via a reversible chain transfer process. mdpi.comrsc.org The choice of RAFT agent is crucial; xanthates and dithiocarbamates are particularly effective for less activated monomers like vinyl esters. mdpi.com

Atom Transfer Radical Polymerization (ATRP): While highly effective for many monomers, ATRP has seen limited success with vinyl esters. The process typically involves a transition metal complex (e.g., copper) that reversibly activates and deactivates the polymer chain end. Head-to-head addition can lead to the formation of highly stable dormant species that are difficult to reactivate, slowing or halting the polymerization. acs.org

Organometallic-mediated Radical Polymerization (OMRP): This technique, particularly using cobalt complexes like Co(acac)₂, has shown exceptional control over vinyl acetate polymerization. It is believed that the cobalt complex effectively mediates the polymerization and is less sensitive to the side reactions like head-to-head addition that hinder other CLRP methods. acs.org

Iodine-Transfer Polymerization (ITP): This method uses alkyl iodides as degenerative transfer agents. It can provide good control over molecular weight but suffers from the instability of the resulting iodo-terminated chain ends, which can decompose. mdpi.com

These advanced techniques open the possibility of synthesizing well-defined polymers from sorbic acid vinyl ester, enabling the creation of novel materials with precisely controlled properties and functionalities.

TechniqueMediating AgentAdvantages for Vinyl EstersDisadvantages for Vinyl Esters
RAFT Thiocarbonylthio compounds (e.g., Xanthates)High tolerance to functional groups, versatile for various vinyl esters. mdpi.comChain transfer side reactions can still limit control at very high molecular weights.
ATRP Transition metal complexes (e.g., Cu/ligand)Slow polymerization rates, poor control due to stable dormant species after head-to-head addition. acs.org
OMRP Organometallic complexes (e.g., Co(acac)₂)Excellent control over molecular weight and dispersity, even at high conversions. acs.orgPotential for metal contamination in the final polymer.
ITP Alkyl iodidesSimple system.Unstable chain ends can lead to side reactions and discoloration. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. While the RAFT polymerization of vinyl esters, particularly vinyl acetate, has been extensively studied, its application to sorbic acid vinyl ester presents unique considerations due to the conjugated diene structure of the sorbic acid moiety. researchgate.netscispace.com The effectiveness of RAFT polymerization for vinyl esters is highly dependent on the choice of the RAFT agent. Xanthates and N-aryl dithiocarbamates are generally effective for controlling the polymerization of vinyl esters, as they provide less stabilization of the radical adduct compared to dithioesters or trithiocarbonates, which can inhibit polymerization. mdpi.com

The combination of RAFT techniques with other controlled polymerization methods has been explored to create complex polymer architectures. For instance, a one-shot copolymerization procedure has been developed for radically polymerizable acrylates and vinyl esters alongside cationically polymerizable vinyl ethers, utilizing a single RAFT agent triggered by a Lewis acid and a radical initiator. nih.gov Furthermore, conducting RAFT polymerization within the nanochannels of metal-organic frameworks (MOFs) has been shown to enable the synthesis of highly isotactic poly(vinyl ester)s with controlled molecular weight. rsc.org

Recent advancements in photoinduced electron/energy transfer RAFT (PET-RAFT) polymerization have demonstrated the capability to form high molecular weight polyvinyl esters under mild conditions, addressing challenges associated with the high reactivity of unconjugated radicals that can lead to side reactions. rsc.org Although direct studies on sorbic acid vinyl ester are limited, these findings on related vinyl esters provide a framework for predicting its behavior in RAFT polymerization.

Table 1: Commonly Used RAFT Agents in Vinyl Ester Polymerization

RAFT Agent Type Effectiveness with Vinyl Esters Reference
Xanthates Effective control over molecular weight and dispersity mdpi.com
N-Aryl Dithiocarbamates Effective control over molecular weight and dispersity mdpi.com
N,N-Dialkyl Dithiocarbamates Control over molecular weight, but broader distributions mdpi.com
Dithioesters Generally inhibit polymerization mdpi.com
Trithiocarbonates Generally inhibit polymerization mdpi.com

Other Controlled Polymerization Methods

Beyond RAFT, other controlled polymerization methods have been investigated for monomers containing the sorbate structure. Group Transfer Polymerization (GTP) has been successfully applied to the 1,4-regioselective polymerization of alkyl sorbates. researchgate.net This method is noteworthy as it can be conducted at room temperature and does not require sulfur-containing agents, metallic catalysts, or halogenated initiators, which can be advantageous for applications in cosmetics or electronics where contaminants are a concern. researchgate.net The polymers obtained from GTP of alkyl sorbates can be further modified through post-polymerization reactions like hydrogenation to create a variety of copolymers with alternating sequences. researchgate.netresearchgate.net

Lewis Pair Polymerization (LPP) is another technique that has been used for the controlled polymerization of polar conjugated dienes like alkyl sorbates. researchgate.net These methods allow for the synthesis of materials with functional groups in the polymer backbone or side chain. researchgate.net

Cationic Polymerization of Sorbic Acid Vinyl Ester

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic active center. nih.govwikipedia.org Vinyl ethers are a class of monomers readily polymerized through this mechanism. nih.gov The polymerization is initiated by a cationic initiator, such as a Lewis acid or a protonic acid, which transfers a charge to the monomer. nih.gov

The living cationic polymerization of alkyl vinyl ethers was first reported in 1984 and allows for the synthesis of well-defined polymers by essentially eliminating termination reactions. wikipedia.org Recent developments have focused on catalyst-controlled stereoselective cationic polymerization of vinyl ethers. By designing chiral counterions, it is possible to bias the stereochemistry of monomer addition, leading to the formation of highly isotactic poly(vinyl ether)s. nsf.gov These stereoregular polymers can exhibit enhanced material properties compared to their atactic counterparts. nsf.gov

While the general principles of cationic polymerization apply to vinyl esters, specific studies on sorbic acid vinyl ester are not widely documented. However, the vinyl ether group in a related monomer would be susceptible to cationic polymerization. Formulations combining epoxy or vinyl ether monomers with a superacid-generating iodonium (B1229267) salt can undergo cationic frontal polymerization, where a localized reaction zone propagates through the resin. digitellinc.com The rate of this polymerization is influenced by the concentration of the iodonium salt and the ratio of vinyl ether to other components. digitellinc.com

Inverse Vulcanization Utilizing Sorbic Acid Components

Inverse vulcanization is a process that copolymerizes elemental sulfur with unsaturated organic comonomers to produce high-sulfur-content polymers. researchgate.netwikipedia.org This method contrasts with traditional vulcanization, where a small amount of sulfur is used to crosslink organic polymers. wikipedia.org The process typically involves heating elemental sulfur above its melting point to induce ring-opening polymerization, forming diradical polysulfide chains that can react with organic crosslinkers. wikipedia.org

A terpolymer composed of sorbic acid, tung oil, and sulfur has been synthesized via inverse vulcanization. researchgate.netacs.org This solvent-free method utilizes renewable resources to create a polymer with potential applications as an antibacterial agent and a toughness modifier for other plastics like polylactide. researchgate.net The resulting sulfur-rich polymers possess a dynamic polysulfide network, which can allow for chemical joining of polymer surfaces at room temperature through catalyzed exchange of the S-S bonds. researchgate.net These materials are being explored for various applications, including heavy metal capture, due to the high affinity of sulfur for metals like mercury. acs.orgmonash.edu

Table 2: Components in Sorbic Acid-Based Inverse Vulcanization

Component Role in Polymerization Reference
Elemental Sulfur Primary monomer, forms polysulfide backbone researchgate.net
Sorbic Acid Organic comonomer/crosslinker researchgate.net
Tung Oil Renewable organic comonomer/crosslinker researchgate.net

Solid-State Polymerization of Sorbic Acid Derivatives

Solid-state polymerization occurs when monomer crystals are polymerized, often initiated by heat or radiation. The spatial arrangement of the monomers within the crystal lattice plays a crucial role in the stereochemistry of the resulting polymer. This process is sometimes referred to as topochemical polymerization.

The polymerization of ammonium (B1175870) salts of 1,3-diene dicarboxylic acids, including derivatives of sorbic acid, has been studied. acs.org Research has shown that introducing a naphthylmethylammonium group can effectively induce the topochemical polymerization of both (Z,Z)-diene and (E,E)-diene derivatives. acs.org The stereochemical structure of the polymers formed through this method is directly related to the configuration of the monomers and their molecular packing within the crystal. acs.org This control over stereochemistry is a key feature of solid-state polymerization, allowing for the synthesis of highly ordered polymer structures that may not be achievable through solution polymerization methods.

Copolymerization of Sorbic Acid Vinyl Ester for Tailored Architectures

Copolymerization with Mono-Vinyl Monomers (e.g., Styrene (B11656), Acrylic Esters)

The free-radical copolymerization of sorbic acid vinyl ester with conventional mono-vinyl monomers like styrene and acrylic esters is a primary method for integrating its properties into widely used polymer systems. The resulting copolymer composition and structure are dictated by the reactivity ratios of the comonomers.

Detailed Research Findings:

The copolymerization behavior of vinyl esters with monomers such as styrene and acrylates is well-documented, although specific reactivity ratios for sorbic acid vinyl ester are not extensively reported. General principles derived from similar systems provide significant insight. Vinyl esters as a class tend to have low reactivity ratios when copolymerized with more reactive monomers like acrylates and styrene. epo.orgscience.gov

For the copolymerization of vinyl esters (VE) with methyl acrylate (B77674) (MA), studies on monomers like vinyl acetate (B1210297) (VAc) and vinyl pivalate (B1233124) (VPV) show that the acrylate is significantly more reactive. epo.org The reactivity ratios indicate a strong preference for the growing polymer chain, regardless of its terminal unit, to add an acrylate monomer over a vinyl ester monomer. This results in copolymers that are rich in acrylate units, often with isolated vinyl ester units incorporated along the chain. epo.org The steric bulk of the ester group on the vinyl monomer has been shown to have a minimal effect on these reactivity ratios. sci-hub.setue.nl

The copolymerization of vinyl esters with styrene presents a more extreme case of reactivity mismatch. polymerinnovationblog.comnsf.gov The reactivity ratio for styrene is very high, while for the vinyl ester it is near zero, meaning that both a styrenic and a vinyl ester radical will preferentially add styrene. nsf.gov This makes the production of homogeneous copolymers difficult, particularly in emulsion polymerization. google.com However, in bulk or solution polymerization, vinyl ester-styrene copolymers can be formed, which are used in thermosetting resins where the vinyl ester oligomers are dissolved and cured with styrene as a reactive diluent. polymerinnovationblog.com The conjugated diene structure of the sorbate (B1223678) moiety in sorbic acid vinyl ester can further influence the reaction kinetics compared to simple vinyl esters like vinyl acetate.

Table 4.1.1: Reactivity Ratios for Copolymerization of Vinyl Esters (M1) with Mono-Vinyl Monomers (M2) at 50-60°C

M1 (Vinyl Ester)M2 (Co-monomer)r1 (M1)r2 (M2)System Characteristics
Vinyl Esters (general)Methyl Acrylate~0.01~6.1Random copolymer with low VE content epo.org
Vinyl EsterStyrene~0.01~55Tendency towards block formation or homopolymerization of styrene nsf.gov
Methacrylate (B99206) (on VE oligomer)Styrene0.240.36More favorable for copolymerization, forms crosslinked networks vt.edu

Note: Data is based on representative vinyl esters and may not be exact for sorbic acid vinyl ester but illustrates general reactivity trends.

Alternating Copolymerization with Gaseous Co-monomers (e.g., Oxygen, Sulfur Dioxide)

A notable characteristic of sorbic acid derivatives is their ability to undergo alternating copolymerization with certain gaseous monomers, particularly molecular oxygen. nii.ac.jp This reaction introduces heteroatoms into the polymer backbone, creating peroxide linkages that can be designed for controlled degradation.

Detailed Research Findings:

The conjugated diene system of the sorbic acid moiety is susceptible to radical attack, and in the presence of oxygen, it can form a polyperoxide. This process occurs via a radical alternating copolymerization mechanism. acs.org Unlike many other vinyl monomers that require high pressure to copolymerize with oxygen, sorbic acid derivatives can react with atmospheric oxygen under ambient pressure. nii.ac.jp The resulting alternating copolymer contains a regular [sorbate-peroxide] repeating unit structure. These peroxide linkages are thermally or photolytically labile, allowing the polymer backbone to be cleaved under specific conditions, which is advantageous for creating degradable materials. nii.ac.jp

Sorbic acid vinyl ester can also copolymerize with sulfur dioxide (SO₂). Vinyl monomers, in general, can react with SO₂ via radical polymerization to form poly(olefin sulfone)s. researchgate.net These copolymers are characterized by an alternating structure of the vinyl monomer and SO₂. The resulting polysulfones are often sensitive to base or radiation, leading to rapid depolymerization, a property utilized in applications like photoresists. researchgate.net The copolymerization of vinyl ester sulfones can yield polymers that degrade in the presence of a base, with the degradation sensitivity tunable based on the ester group's structure. researchgate.net

Table 4.2.1: Characteristics of Alternating Copolymers with Gaseous Monomers

Co-monomerPolymer TypeKey Backbone FeatureInitiating ConditionPrimary Application
Oxygen (O₂)Polyperoxide-C-C-O-O-Radical, Ambient Pressure nii.ac.jpDegradable Polymers, Dismountable Adhesives nii.ac.jp
Sulfur Dioxide (SO₂)Poly(vinyl ester sulfone)-C-C-SO₂-Radical, Low Temperature researchgate.netpH-Sensitive Materials, Photoresists researchgate.net

Graft Copolymerization of Sorbic Acid Vinyl Ester

Graft copolymerization is a powerful technique to modify the surface or bulk properties of a pre-existing polymer. In this process, new polymer chains (the graft) are covalently bonded to the backbone of an existing polymer. Sorbic acid vinyl ester can be used as a monomer to be grafted onto various polymer substrates, imparting its specific chemical characteristics.

Detailed Research Findings:

While direct studies on grafting sorbic acid vinyl ester are limited, the principles can be inferred from related systems. Radiation-induced grafting, using sources like gamma rays or electron beams, is a common method. mdpi.com For instance, sorbic acid (the precursor) has been successfully grafted onto polypropylene (B1209903) films to impart antimicrobial properties. researchgate.netutm.my The process typically involves irradiating the substrate polymer to create radical sites on its backbone, which then initiate the polymerization of the monomer.

Key parameters influencing the grafting yield include the absorbed radiation dose, monomer concentration, reaction temperature, and time. researchgate.net Grafting can also be achieved using chemical initiators or photoinitiation. mdpi.com Amphiphilic graft copolymers have been created using vinyl esters like vinyl acetate grafted onto water-soluble polyalkylene oxides, such as polyethylene (B3416737) glycol (PEG). google.com A similar approach could be employed with sorbic acid vinyl ester to create copolymers with unique interfacial properties. Grafting vinyl phosphonic acid esters onto polyalkylene glycols has also been demonstrated to produce flame-retardant materials. google.com By grafting sorbic acid vinyl ester onto polymer surfaces, properties such as hydrophobicity, adhesion, and antimicrobial activity can be precisely controlled. mdpi.com

Integration of Sorbic Acid Esters into Ethylene-Vinyl Alcohol (EVOH) Copolymers

Ethylene-vinyl alcohol (EVOH) is a copolymer celebrated for its exceptional gas barrier properties, making it a staple in food packaging. Sorbic acid and its esters are frequently integrated into EVOH compositions, not typically as a comonomer in the main chain, but as a functional additive. googleapis.comgoogle.com

Detailed Research Findings:

The primary role of sorbic acid esters in EVOH is to act as a stabilizer and functional agent. googleapis.com During melt processing, EVOH can be susceptible to thermal degradation and coloration. Sorbic acid esters, due to their conjugated double bond system, can act as radical scavengers, suppressing this heat-induced coloration. googleapis.com The amount of sorbic acid ester added is typically very low, often in the parts-per-million (ppm) range. googleapis.comgoogle.com

Furthermore, sorbic acid is a well-known antimicrobial agent. When incorporated into EVOH films, it can create active packaging materials that inhibit the growth of bacteria and molds, thereby extending the shelf life of food products. bvsalud.orgresearchgate.netscience.gov In some applications, sorbic acid is encapsulated in microparticles, such as chitosan, and then blended with EVOH. bvsalud.orgresearchgate.net This approach provides a controlled release of the active agent. The integration is typically achieved through methods like dry blending the components before melt extrusion or by solution mixing. googleapis.com This modification enhances the functionality of EVOH without compromising its critical barrier properties.

Table 4.4.1: Function of Sorbic Acid Esters in EVOH Compositions

FunctionMechanismTypical ConcentrationMethod of IntegrationReference
Anti-coloration AgentRadical scavenging during melt processing0.0001 - 10 ppmDry blending, Melt mixing googleapis.comgoogle.com
Antimicrobial AgentInhibition of microbial growth3% (w/w) of microcapsulesBlending of sorbic acid-loaded microparticles bvsalud.orgresearchgate.net

Copolymerization with Bio-based Monomers for Sustainable Materials

With the increasing demand for sustainable materials, sorbic acid, which can be derived from renewable resources, and its esters are valuable building blocks for bio-based polymers. researchgate.net Copolymerization of sorbic acid vinyl ester with other bio-based monomers opens pathways to new materials with reduced environmental impact.

Detailed Research Findings:

Sorbic acid and its esters can serve as bio-based dienes in Diels-Alder reactions. For example, reacting ethyl sorbate with ethylene (B1197577) (which can also be bio-derived) is a step in producing precursors for bio-based p-toluic acid, an intermediate for terephthalic acid (TPA). researchgate.net TPA is a key monomer for polyethylene terephthalate (B1205515) (PET), one of the most common polyesters. This route contributes to the development of partially or fully bio-based PET. unibo.it

Sorbic acid vinyl ester can also be copolymerized with other monomers derived from biomass. For instance, block copolymerization of ethyl sorbate with methyl methacrylate has been achieved. researchgate.net Furthermore, vinyl ester resins themselves can be synthesized using bio-based components, such as cardanol, which is derived from cashew nutshell liquid. researchgate.net These bio-based vinyl ester resins can then be copolymerized with monomers like styrene to form thermoset composites. The polymerization of sorbic acid-based ester monomers can lead to polymer networks suitable for adhesives, resins, and plastics. google.comgoogle.com These approaches highlight the role of sorbic acid vinyl ester in creating polymers with significant renewable content, moving away from complete reliance on petrochemical feedstocks. unibo.it

Polymer Structure, Morphology, and Network Formation

Elucidation of Linear and Branched Polymer Topologies

The polymerization of vinyl esters, including those derived from sorbic acid, can result in various polymer topologies, such as linear and branched structures. The degree of branching in polymers like poly(vinyl acetate), a related vinyl ester, is influenced by polymerization conditions. In conventional radical polymerizations, branching tends to increase with conversion in bulk polymerization. mdpi.com However, controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, have been shown to produce lower levels of branching. mdpi.com This is attributed to the narrower chain length distribution and potentially reduced conformational freedom of the chain end in controlled processes. mdpi.com

Research into the polymerization of related vinyl esters has provided insights that can be extrapolated to sorbic acid vinyl ester. For instance, the saponification of high molecular weight poly(vinyl pivalate) has been studied to produce poly(vinyl alcohol), with the degree of saponification being a key parameter. researchgate.net Such studies on the modification of vinyl ester polymers are crucial for understanding how to manipulate the final polymer architecture.

Furthermore, the synthesis of cyclic polymers from alkyl sorbates has been achieved through chain-growth polymerization initiated by N-heterocyclic carbenes, followed by ring-closing reactions without the need for extreme dilution. rsc.orgrsc.org This demonstrates the potential to create complex, non-linear topologies from sorbic acid-based monomers. rsc.orgrsc.org

Formation of Crosslinked Networks and Thermosetting Systems

Sorbic acid vinyl ester is a key component in the formation of crosslinked polymer networks and thermosetting systems. google.comgoogle.com Thermosets are polymers that are irreversibly hardened, or "cured," from a soft solid or viscous liquid prepolymer. wikipedia.org This curing process involves chemical reactions that create extensive cross-linking between polymer chains, resulting in an infusible and insoluble network. wikipedia.org

The reactive conjugated carbon-carbon double bonds in the sorbic acid moiety allow for curing through a free-radical polymerization process. google.com This polymerization can be initiated thermally or by UV radiation using suitable peroxides. google.com The resulting cross-linked network's properties can be tailored. For example, some ester monomers based on sorbic acid may remain liquid after attempted curing, while others form a rubbery or even solid thermoset material. google.com

Vinyl esters, in general, are known to form thermosetting polymers with properties that are intermediate between those of unsaturated polyesters and epoxies. polymerinnovationblog.com They are often cured by copolymerization with unsaturated reactive monomers like styrene (B11656), where free radicals attack the double bonds at the ends of the vinyl ester molecule, creating crosslinks. polymerinnovationblog.com In the context of sorbic acid-based polymers, the sorbic acid moiety can be reacted with epoxy groups, and the resulting ester is then polymerized, often through exposure to actinic radiation, to form a cross-linked network. google.comgoogle.com The cross-linking can also be achieved by the reaction of 1,2-epoxide groups with a heat-curing agent. google.comgoogle.com

The development of vanillin-based vinyl ester resins with dual functionality from both vinyl and imine bonds offers another pathway to tunable thermosets. acs.org The vinyl groups enable fast photocuring, while the dynamic imine bonds can impart thermal reprocessability to the final thermoset. acs.org

Stereochemical Control and Tacticity in Sorbic Acid Vinyl Ester Polymers

The stereochemistry, or tacticity, of poly(vinyl ester)s significantly impacts their physical properties. mdpi.comncku.edu.tw Tacticity refers to the specific spatial arrangement of substituents along the polymer chain and can be categorized as isotactic, syndiotactic, or atactic. ncku.edu.tw Stereoregular polymers, which are isotactic or syndiotactic, are typically crystallizable, whereas atactic polymers are generally amorphous. ncku.edu.tw

For poly(vinyl ester)s, increased syndiotacticity can lead to significant changes in solubility, gelation, and crystallinity. mdpi.com The tacticity of these polymers can be influenced by several factors during polymerization, including the use of bulky or polar side groups, the choice of solvent, and the addition of Lewis acids. mdpi.com

Research has shown that fluoroalcohols can have a remarkable effect on the stereoregularity of vinyl ester polymerization. acs.orgresearchgate.netnih.gov For example, the polymerization of vinyl acetate (B1210297) in fluoroalcohols can produce a polymer rich in syndiotacticity, while vinyl benzoate (B1203000) polymerization can yield an isotacticity-rich polymer. acs.orgresearchgate.net These effects are attributed to hydrogen-bonding interactions between the fluoroalcohol molecules and the ester groups of the monomer and the growing polymer chain. acs.orgresearchgate.net

The nature of the vinyl ester monomer itself can also influence the stereochemistry of chain propagation. mdpi.com While the sp2 nature of the radical center limits the extent of this influence, using bulky or polar substituents can affect the tacticity. mdpi.com For instance, in the bulk polymerization of various vinyl esters at 60°C, the syndiotacticity of the resulting polymers was influenced by the steric and electrostatic effects of the side groups. researchgate.net

A photoinitiated RAFT process in fluoroalcohols has been successfully applied to prepare poly(vinyl acetate) with simultaneous control over molecular weight and tacticity. rsc.org This method allowed for the preparation of polymers with higher syndiotacticity, which increased with higher concentrations of fluoroalcohols or lower polymerization temperatures. rsc.org

Characterization of Vitrimeric Behavior in Sorbic Acid-Based Polymers

Vitrimers are a class of crosslinked polymers that can change their network topology through thermally activated bond exchange reactions, behaving like thermosets at service temperatures but becoming malleable like thermoplastics at elevated temperatures. acs.orgsciepublish.comresearchgate.net This unique property is due to associative exchange reactions where bond breaking and formation occur simultaneously, allowing the network to rearrange without losing its integrity. mdpi.com

Sorbic acid-based polymers have been explored for their potential to form vitrimeric materials. The incorporation of dynamic covalent bonds is key to achieving this behavior. For instance, fully biobased vitrimers have been developed from epoxidized soybean oil and natural acids, where the network rearrangement is driven by transesterification reactions. acs.orgresearchgate.net These materials exhibit properties such as weldability, reparability, and shape memory. acs.orgresearchgate.net

The presence of reversible bonds, such as imine bonds, in vanillin-based vinyl ester thermosets also imparts vitrimeric characteristics, allowing for thermal reprocessability. acs.org The activation energy for the bond exchange reactions and the stress relaxation behavior are critical parameters used to characterize vitrimers. These can be influenced by the cross-linking density and the specific chemical nature of the polymer network. researchgate.net

The table below presents data on the stress relaxation and activation energy for different vitrimeric systems, illustrating the range of properties that can be achieved.

Vitrimer SystemActivation Energy (Ea) (kJ/mol)Topology Freezing Temperature (Tv) (°C)Reference
Vitrimer 3109.8339 mdpi.com
Vitrimer 485.4029 mdpi.com
Aliphatic-based vinylogous urethane68N/A nih.gov
PDMS-based vinylogous urethane117N/A nih.gov

This table is for illustrative purposes and the values are from studies on related vitrimeric systems, not specifically sorbic acid vinyl ester.

Development of Self-Healing Polymeric Networks

Self-healing polymers are materials that can autonomously repair damage, extending their lifespan. bournemouth.ac.uknih.gov Sorbic acid vinyl ester can be incorporated into self-healing polymeric networks, often through the introduction of reversible chemical bonds.

One prominent approach is the use of the Diels-Alder reaction, a [4+2] cycloaddition, to create thermally reversible crosslinks. bournemouth.ac.uk The conjugated diene structure within the sorbic acid moiety makes it a suitable component for such reactions. At elevated temperatures, the Diels-Alder bonds can dissociate, allowing the polymer chains to move and the network to rearrange and heal cracks, and upon cooling, the bonds reform. bournemouth.ac.uk

Another strategy involves the incorporation of dynamic covalent bonds like disulfide bonds or imine bonds. researchgate.net Schiff base chemistry, which forms imine bonds, can provide excellent mechanical strength to the network, and when combined with another reversible linkage like a Diels-Alder adduct, can create a dual-responsive self-healing system. bournemouth.ac.uk

The encapsulation of a healing agent within the polymer matrix is another effective method. For instance, low-viscosity unsaturated vinyl ester resin can be encapsulated and dispersed within a thermoset polymer. springerprofessional.de When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent which then polymerizes and heals the damage. springerprofessional.de

The table below summarizes different self-healing mechanisms and their key features.

Self-Healing MechanismReversible Bond/ProcessStimulusKey FeaturesReference(s)
Diels-Alder CycloadditionFuran/Maleimide or similar [4+2] cycloadditionHeatThermally reversible crosslinks, allows for network rearrangement. bournemouth.ac.uk
Disulfide ExchangeDisulfide bonds (S-S)Heat, UV lightDynamic covalent bonds that can rearrange, enabling network repair. researchgate.net
Imine Bond ExchangeImine bonds (C=N)HeatProvides mechanical strength and allows for thermal reprocessability. acs.orgbournemouth.ac.uk
EncapsulationPolymerization of released healing agentMechanical damage (crack propagation)Autonomous repair upon damage, suitable for corrosion protection. springerprofessional.de

Morphological Studies of Sorbic Acid Vinyl Ester-Derived Polymers (e.g., Core-Shell Structures)

The morphology of polymers derived from sorbic acid vinyl ester can be engineered to create advanced structures like core-shell nanoparticles. These structures consist of a core material encapsulated by a shell of a different material, offering a combination of properties from both components. mdpi.com

Emulsion polymerization is a common technique for synthesizing core-shell structures, where different monomers or polymers are used for the core and shell. mdpi.com This method allows for precise control over particle size, morphology, and composition. mdpi.com For instance, core-shell nanoparticles can be created directly from zwitterionic polymers in a one-step microwave method, resulting in highly stable particles. nih.gov

In the context of self-healing materials, a core-shell morphology is often employed to encapsulate a healing agent. For example, a vinyl ester resin can be encapsulated within a polymer shell, such as poly(methyl methacrylate). springerprofessional.de The morphology of these microcapsules, including their core-shell structure, can be characterized using techniques like scanning electron microscopy (SEM). springerprofessional.de

The development of core-shell structures is not limited to encapsulation. In the field of conductive polymers, uniform polymer shells have been coated onto gold nanoparticles, demonstrating precise control over the shell thickness and core aggregation. rsc.org Such techniques could be adapted for sorbic acid vinyl ester-based polymers to create novel functional materials.

The table below outlines various methods for creating core-shell structures and their characteristics.

Synthesis MethodCore MaterialShell MaterialKey CharacteristicsReference(s)
Emulsion PolymerizationVarious monomers/polymersDifferent monomers/polymers from corePrecise control over particle size and morphology. mdpi.com
In Situ PolymerizationExplosive crystalsPolydopamine, etc.High coverage and uniform coating with thin shells. mdpi.com
Spray DryingExplosive particlesFluoroelastomerTends to produce sub-micron particles with a thin polymer layer. mdpi.com
One-step Microwave MethodZwitterionic polymersZwitterionic polymersCreates ultrastable core-shell nanoparticles. nih.gov

Advanced Materials Applications and Performance Excluding Prohibited Categories

Application of Sorbic Acid Vinyl Ester Resins in Composite Materials Science

Sorbic acid vinyl ester resins serve as a matrix material in the fabrication of high-performance composite materials. These resins are known for their excellent chemical resistance, good thermal properties, and mechanical strength, making them suitable for demanding applications. inoe.ronih.gov

Matrix Reinforcement Mechanisms

The performance of a composite material is highly dependent on the interaction between the matrix and the reinforcement fibers. In sorbic acid vinyl ester-based composites, the reinforcement mechanism relies on the efficient transfer of stress from the matrix to the stronger and stiffer fibers. Several key factors contribute to this mechanism:

Adhesion at the Fiber-Matrix Interface: Strong adhesion between the sorbic acid vinyl ester resin and the reinforcement fibers (such as glass or carbon fibers) is crucial. aerosol.co.il This is achieved through both chemical bonding and mechanical interlocking. The polarity of the vinyl ester resin can promote good wetting and adhesion to the fiber surface.

Load Distribution: The matrix serves to distribute the load evenly among the reinforcing fibers, preventing stress concentrations that could lead to premature failure.

Protection of Fibers: The sorbic acid vinyl ester matrix protects the reinforcement fibers from environmental degradation, such as moisture absorption and chemical attack, which could compromise their mechanical properties. nih.gov

The molecular structure of the cured sorbic acid vinyl ester resin, with its cross-linked network, provides the necessary stiffness and thermal stability to support the reinforcing fibers effectively.

Processing Methodologies for Composites (e.g., Pultrusion, Molding, Resin Infusion)

Several manufacturing processes can be employed to fabricate composite parts using sorbic acid vinyl ester resins. The choice of method depends on the part geometry, production volume, and desired performance characteristics.

Pultrusion: This is a continuous process for producing constant cross-section profiles. nih.govusq.edu.au Reinforcing fibers are pulled through a bath of sorbic acid vinyl ester resin and then into a heated die where the resin cures. Pultrusion is an efficient method for manufacturing high-strength, lightweight structural components. nih.gov

Molding: This category includes various techniques such as compression molding and injection molding. In compression molding, a pre-impregnated reinforcement (prepreg) or a sheet molding compound (SMC) containing sorbic acid vinyl ester resin is placed in a heated mold cavity and cured under pressure.

Resin Infusion: Techniques like Vacuum Assisted Resin Transfer Molding (VARTM) are used to create large and complex composite parts. ugent.beresearchgate.net In this process, dry reinforcement is placed in a mold, and a vacuum is applied to draw the liquid sorbic acid vinyl ester resin into the mold, impregnating the fibers before curing. ugent.beresearchgate.net This method allows for a high fiber-to-resin ratio, resulting in lighter and stronger parts. ugent.be

Processing MethodDescriptionKey AdvantagesTypical Applications
Pultrusion Continuous process where fibers are pulled through a resin bath and a heated die. nih.govHigh-volume production, consistent quality, high fiber content.Structural profiles, rods, beams.
Molding A pre-mixed compound of resin and fibers is placed in a heated mold and cured under pressure.Complex shapes, good surface finish, automation potential.Automotive parts, electrical components.
Resin Infusion Dry fibers are placed in a mold, and resin is drawn in under vacuum. ugent.beresearchgate.netLarge and complex parts, high fiber-to-resin ratio, reduced emissions. ugent.beBoat hulls, wind turbine blades, aerospace components.

Development of High Sulfur Content Materials (HSMs) from Sorbic Acid Derivatives

Sorbic acid vinyl ester can be utilized in the synthesis of high sulfur content materials (HSMs) through a process known as inverse vulcanization. This process involves the reaction of elemental sulfur with a comonomer, in this case, a derivative of sorbic acid, at elevated temperatures. The double bonds in the sorbic acid derivative act as cross-linking sites for the molten sulfur, resulting in a stable polymer with a high concentration of sulfur in the polymer backbone. These HSMs are being explored for various applications, including as cathode materials for lithium-sulfur batteries. mdpi.com

Performance of Sorbic Acid Vinyl Ester-Based Polymeric Coatings and Adhesives

The inherent properties of sorbic acid vinyl ester make it a suitable base for high-performance polymeric coatings and adhesives. inoe.ro

Coatings: Coatings formulated with sorbic acid vinyl ester-based polymers exhibit excellent chemical resistance, making them ideal for protecting surfaces in harsh industrial environments. They also demonstrate good adhesion to various substrates and provide a durable, abrasion-resistant finish.

Adhesives: As an adhesive, sorbic acid vinyl ester-based formulations offer strong bonding capabilities. aerosol.co.il Their low shrinkage during curing minimizes internal stresses, leading to a more reliable bond. aerosol.co.il The cross-linked nature of the cured polymer contributes to good thermal stability and resistance to creep.

Functional Materials for Environmental Remediation (e.g., Metal Adsorption)

Polymers derived from sorbic acid vinyl ester can be functionalized to create materials for environmental remediation, particularly for the adsorption of heavy metals from aqueous solutions. mdpi.commdpi.com The ester groups in the polymer chain can be hydrolyzed to carboxylic acid groups, which can act as ion-exchange sites. These negatively charged functional groups can effectively bind with positively charged heavy metal ions, removing them from contaminated water. The efficiency of metal adsorption is influenced by factors such as pH, the concentration of metal ions, and the surface area of the adsorbent material.

Strategies for Chemical Recycling and Reprocessability of Sorbic Acid Vinyl Ester Polymers

Polymers derived from sorbic acid vinyl ester, herein referred to as poly(vinyl sorbate), possess unique structural features that enable advanced strategies for chemical recycling and reprocessability. The pendant sorbate (B1223678) group contains a conjugated diene system, while the vinyl ester linkage provides a site for chemical cleavage. These characteristics allow for two primary recycling pathways: reversible crosslinking via cycloaddition reactions and chemical depolymerization through hydrolysis of the side-chain ester bond.

Reversible Crosslinking for Reprocessability:

A key strategy for imparting reprocessability to poly(vinyl sorbate) involves the use of thermoreversible crosslinking. The conjugated diene of the sorbate side chain is analogous to other dienes, like furan, which are well-suited for Diels-Alder (DA) [4+2] cycloaddition reactions. rsc.orgresearchgate.netbohrium.comacs.org This reaction can be used to form a crosslinked thermoset material at lower temperatures by reacting the polymer with a bismaleimide (B1667444) crosslinker. Upon heating, the network undergoes a retro-Diels-Alder (rDA) reaction, breaking the crosslinks and allowing the material to be reprocessed and reformed. researchgate.netacs.org

This cycle of crosslinking and de-crosslinking enables the material to be recycled multiple times. Research on analogous systems, such as furan-modified polymers, demonstrates that the dissociation temperature can be tuned but typically occurs between 120 °C and 150 °C. researchgate.netacs.org The forward crosslinking reaction can then be re-initiated by cooling the material. researchgate.net This approach allows for the creation of recyclable elastomers and thermosets from a polymer that would otherwise be permanently crosslinked. nih.gov The efficiency of this process is dependent on factors such as the glass transition temperature of the polymer and the density of the crosslinkable diene groups. mdpi.com

Table 1: Representative Conditions for Thermoreversible Diels-Alder Crosslinking in Analogous Polymer Systems

Diene/Dienophile System Crosslinking (DA) Temperature (°C) De-crosslinking (rDA) Temperature (°C) Application
Furan / Bismaleimide 50 - 80 > 120 Reversible Thermosets acs.org
Furan / Bismaleimide 60 - 70 140 - 154 Recyclable Elastomers researchgate.net
Anthracene / Bismaleimide ~100 > 200 High-Temperature Reversible Networks acs.org

Chemical Recycling via Side-Chain Cleavage:

The ester linkage connecting the sorbic acid moiety to the polyvinyl backbone is susceptible to chemical cleavage, primarily through hydrolysis. This provides a pathway for chemical recycling, allowing for the recovery of valuable chemical constituents. Acid- or base-catalyzed hydrolysis can break the ester bond, separating the poly(vinyl alcohol) backbone from the sorbic acid side chain.

Studies on the degradation of general vinyl ester resins have shown that ester bonds can be effectively cleaved using systems like p-toluene sulfonic acid (PTSA) in a water/solvent mixture at elevated temperatures and pressures. nih.govresearchgate.net For example, complete degradation of a vinyl ester resin was achieved at 210 °C, yielding high-value polymer products. nih.govresearchgate.net A similar strategy applied to poly(vinyl sorbate) would yield poly(vinyl alcohol) and sorbic acid, both of which are valuable chemical feedstocks. Poly(vinyl alcohol) is a water-soluble, biodegradable polymer with numerous industrial uses, openaccessjournals.commdpi.comresearchgate.net while sorbic acid is a valuable bio-based platform chemical. researchgate.net

Table 2: Conditions for Chemical Recycling of Vinyl Ester Resins via Hydrolysis

Polymer System Catalyst / Reagents Temperature (°C) Pressure (MPa) Recycled Products
Vinyl Ester Resin p-Toluene Sulfonic Acid (PTSA), H₂O, gamma-Valerolactone (GVL) 210 0.6 Styrene (B11656)/Methacrylic Acid Copolymer, Bisphenol-A Diglycidyl Ether
Poly(vinyl chloride) (analogous hydrolysis) NaOH, Dimethylsulfoxide (DMSO) 30 - 80 Atmospheric Poly(vinyl alcohol), NaCl

These dual strategies—thermoreversible crosslinking for reprocessability and chemical hydrolysis for monomer recovery—position poly(vinyl sorbate) as a polymer designed for a circular economy.

Integration of Sorbic Acid Vinyl Ester into Sustainable Polymer Feedstocks

The integration of sorbic acid vinyl ester into the polymer industry represents a significant advancement in the development of sustainable polymer feedstocks. Its value stems from its bio-based origin and its inherent design for recyclability, which together address key challenges of the traditional linear "take-make-dispose" plastics economy.

Bio-Based Origin:

Sorbic acid is a naturally occurring compound that can be extracted from sources such as the berries of the mountain ash tree (Sorbus aucuparia). researchgate.net More importantly for industrial scale, it can be synthesized from bio-based platform chemicals like ethanol, which is readily produced from the fermentation of biomass. researchgate.net This renewable origin contrasts sharply with the vast majority of conventional vinyl monomers, which are derived from finite petrochemical resources. By utilizing sorbic acid, the resulting vinyl ester monomer and its subsequent polymers have a significantly reduced carbon footprint and lower reliance on fossil fuels. researchgate.netgoogle.comgoogle.com

Designed for a Circular Economy:

Beyond its renewable starting materials, sorbic acid vinyl ester is a monomer that can be used to create polymers designed for circularity. As detailed in the previous section, the specific chemical functionalities of the sorbate group allow for multiple end-of-life options that are superior to landfilling or incineration.

Reprocessability: The ability to form thermoreversible crosslinks via the pendant diene functionality allows for materials that can be melted, reshaped, and reused without significant degradation of the polymer backbone. rsc.orgnih.gov This extends the useful lifetime of the material, reducing waste and the need for virgin polymer production.

Chemical Recyclability: The hydrolyzable ester linkage allows for the controlled chemical decomposition of the polymer into its constituent parts: a poly(vinyl alcohol) backbone and sorbic acid. nih.govuctm.edu Both of these recovered chemicals have established industrial value and can be repurposed, creating a closed-loop system where the building blocks of the original polymer are used to create new materials. nih.govsioc-journal.cn

By combining a bio-based origin with premeditated pathways for chemical recycling and reprocessing, sorbic acid vinyl ester serves as an exemplary model for the next generation of sustainable polymer feedstocks. It provides a pathway to high-performance materials that are not only sourced sustainably but are also compatible with a circular economic model, minimizing environmental impact throughout their lifecycle.

Analytical and Spectroscopic Characterization of Sorbic Acid Vinyl Ester and Its Polymeric Derivatives

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is an indispensable tool for the structural characterization of both sorbic acid vinyl ester and its polymeric derivatives. rockymountainlabs.com This technique identifies the characteristic vibrations of chemical bonds within a molecule, providing a unique spectral fingerprint.

In the analysis of sorbic acid vinyl ester, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. These include the stretching vibrations of the carbon-carbon double bonds (C=C) within the sorbate (B1223678) moiety and the vinyl group, as well as the characteristic carbonyl (C=O) stretch of the ester group.

For poly(vinyl sorbate), FTIR analysis is critical for confirming the polymerization process. The disappearance or significant reduction in the intensity of the vinyl group's characteristic peaks, coupled with the retention of the sorbate's conjugated diene and ester carbonyl signals, provides strong evidence of successful polymerization. researchgate.net The spectra of polymers like poly(vinyl alcohol), often used in conjunction with sorbates in composite materials, show characteristic peaks for O-H and C-O stretching, which can be used to analyze the composition of blends and composites. researchgate.netnih.govchemicalpapers.com For instance, in studies of poly(vinyl alcohol) (PVA) films containing potassium sorbate, FTIR is used to identify the interactions between the polymer and the sorbate. nih.govchemicalpapers.comsciprofiles.com

Key FTIR Absorption Bands for Sorbic Acid Vinyl Ester and Poly(vinyl sorbate):

Functional GroupWavenumber (cm⁻¹)Significance
C=O (Ester)~1730Confirms the presence of the ester linkage.
C=C (Conjugated Diene)~1640Indicates the sorbate moiety's double bonds.
C=C (Vinyl)~1650Characteristic of the vinyl group in the monomer.
C-O (Ester)~1140Stretching vibration of the ester C-O bond. researchgate.net
C-H (Alkene)~3000-3100Stretching vibrations of the C-H bonds on the double bonds.
C-H (Alkane)~2850-2950Stretching vibrations of the C-H bonds in the polymer backbone.

Note: The exact positions of the peaks can vary slightly depending on the specific chemical environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about the molecular structure and connectivity of atoms in sorbic acid vinyl ester and its polymers. uobasrah.edu.iq Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are employed to provide a comprehensive picture of the material's microstructure. researchgate.netiupac.orgcapes.gov.br

For the sorbic acid vinyl ester monomer, ¹H NMR spectroscopy can be used to confirm the presence and integration of all the different types of protons in the molecule. chemicalbook.com The chemical shifts and coupling patterns of the vinyl protons, the protons of the conjugated diene system, and the methyl group protons provide definitive structural confirmation.

In the case of poly(vinyl sorbate), NMR is invaluable for determining the polymer's microstructure. researchgate.net This includes analyzing the tacticity of the polymer chain (the stereochemical arrangement of the sorbate side groups), identifying end groups, and detecting any branching or cross-linking. iupac.org For example, the disappearance of the signals corresponding to the vinyl protons in the ¹H NMR spectrum is a clear indicator of polymerization. nih.gov Furthermore, ¹³C NMR can be used to analyze the different carbon environments within the polymer, providing further insight into its structure. capes.gov.brkinampark.com

Expected ¹H NMR Chemical Shifts for Sorbic Acid Vinyl Ester:

Proton EnvironmentApproximate Chemical Shift (δ, ppm)
Vinyl Protons (=CH₂)4.5 - 5.0
Vinyl Proton (-O-CH=)7.0 - 7.5
Diene Protons (-CH=CH-)5.5 - 7.5
Methyl Protons (-CH₃)~1.8

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Chromatographic Techniques for Reaction Monitoring and Polymer Analysis

Chromatographic techniques are essential for separating and analyzing complex mixtures, making them ideal for monitoring polymerization reactions and characterizing the resulting polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ajrconline.org This technique is particularly useful for analyzing volatile and semi-volatile compounds. In the context of sorbic acid vinyl ester, GC-MS can be used to monitor the synthesis of the monomer, identify any byproducts, and assess its purity. During polymerization, GC-MS can be employed to track the consumption of the monomer over time. The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the separated components, allowing for their unambiguous identification. bio-conferences.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. pjoes.com It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like sorbic acid vinyl ester and its oligomers. HPLC can be used to determine the purity of the monomer and to separate and quantify any isomers that may be present. fssai.gov.inresearchgate.netcanada.ca In the analysis of the polymerization mixture, HPLC can be used to separate the unreacted monomer, oligomers, and the final polymer, providing valuable information about the reaction kinetics and product distribution. fssai.gov.in

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.czresearchgate.net In GPC, polymer molecules are separated based on their hydrodynamic volume in solution. sepscience.com Larger molecules elute first, while smaller molecules are retained longer in the porous column packing. This allows for the determination of important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. researchgate.net GPC can also provide qualitative information about polymer branching, as branched polymers have a smaller hydrodynamic volume than linear polymers of the same molecular weight. sepscience.com

Typical GPC Data for a Polymer Sample:

ParameterDescription
MnNumber-average molecular weight
MwWeight-average molecular weight
PDIPolydispersity Index (Mw/Mn)

Thermal Analysis for Polymerization Kinetics and Material Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. numberanalytics.comacs.org These methods are crucial for understanding the thermal behavior of sorbic acid vinyl ester and its polymers, including polymerization kinetics and material transitions.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govscirp.org DSC can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of poly(vinyl sorbate). researchgate.netthermalsupport.com These transitions are important for understanding the material's processing and end-use properties. DSC can also be used to study the kinetics of polymerization by measuring the heat evolved during the reaction. srce.hr

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.govuc.edu TGA is used to determine the thermal stability of poly(vinyl sorbate) and to study its degradation behavior. The onset temperature of decomposition provides an indication of the material's upper service temperature. researchgate.net

Key Thermal Properties Determined by DSC and TGA:

PropertyTechniqueDescription
Glass Transition Temperature (Tg)DSCThe temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.comuc.edu
Melting Temperature (Tm)DSCThe temperature at which a crystalline polymer melts. thermalsupport.com
Crystallization Temperature (Tc)DSCThe temperature at which a polymer crystallizes upon cooling from the melt.
Decomposition Temperature (Td)TGAThe temperature at which the polymer begins to chemically degrade. numberanalytics.com

Differential Scanning Calorimetry (DSC) for Cure Kinetics and Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the curing (crosslinking) reactions of thermosetting resins, including those derived from sorbic acid vinyl ester. mjcce.org.mk By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can quantify the exothermic heat released during the polymerization process. researchgate.net The rate of this reaction is directly proportional to the measured heat flow, while the total heat of reaction (ΔH) corresponds to the area under the exothermic peak. researchgate.net

The degree of cure (α) at any given time or temperature can be determined from the partial heat of reaction relative to the total heat. This information is vital for establishing optimal curing cycles. DSC experiments can be performed in two primary modes: dynamic scans, where the sample is heated at a constant rate, and isothermal scans, where the sample is held at a constant temperature. researchgate.netresearchgate.net

Dynamic scans conducted at various heating rates are particularly useful for determining the kinetics of the curing reaction. As the heating rate increases, the exothermic peak maximum shifts to higher temperatures. omicsonline.org This data can be used with kinetic models, such as those developed by Kissinger or Flynn-Wall-Ozawa, to calculate key kinetic parameters like the activation energy (Ea), which represents the energy barrier for the curing reaction. omicsonline.orgresearchgate.net

Furthermore, DSC is widely used to determine the glass transition temperature (Tg) of the fully cured polymer. researchgate.neteag.com The Tg is observed as a distinct step-like change in the baseline of the DSC thermogram, signifying the transition from a rigid, glassy state to a more flexible, rubbery state. mjcce.org.mk This transition temperature is a critical parameter that defines the upper service temperature of the polymeric material. For instance, studies on thermosets derived from sorbic acid have shown the ability to achieve high glass transition temperatures, with a sorbic acid-based epoxy resin cured with isophorone (B1672270) diamine exhibiting a Tg of 130 °C. tum.de The presence of additives or nanoparticles in the resin formulation can influence both the curing profile and the final Tg of the polymer network. researchgate.netnih.gov

Table 1: Illustrative DSC Data for a Vinyl Ester Resin System Showing the Effect of Heating Rate on the Peak Exothermic Temperature (Tp).
Heating Rate (°C/min)Peak Exotherm Temperature (Tp) (°C)Reference
5125 omicsonline.org
10135 omicsonline.org
15142 omicsonline.org
20148 omicsonline.org

Thermogravimetric Analysis (TGA) for Thermal Stability

For polymers derived from vinyl esters, the TGA thermogram typically reveals the temperatures at which significant degradation events occur. The onset temperature of decomposition is a key parameter used to define the thermal stability of the polymer. researchgate.net The thermal degradation of vinyl-based polymers often proceeds in multiple steps. researchgate.netbohrium.com For a polymer like poly(vinyl sorbate), initial mass loss may be attributed to the volatilization of any residual monomers or solvents, followed by the scission of the ester side groups, and finally, the degradation of the main polymer backbone at higher temperatures. bohrium.com

The profile of the TGA curve and its first derivative, the DTG (Differential Thermogravimetry) curve, can be influenced by the polymer's crosslink density, chemical structure, and the presence of any additives or reinforcements. For example, the incorporation of thermally stable fibers or nanoparticles into a vinyl ester matrix can enhance its thermal stability, shifting the decomposition to higher temperatures. researchgate.net Research on related bio-based thermosets has demonstrated good thermal stability, with materials withstanding temperatures up to approximately 250 °C before significant degradation begins. researchgate.net

Table 2: Representative TGA Data for Vinyl Ester Resin Composites, Highlighting Onset Decomposition Temperature (Tonset) and Temperature of Maximum Degradation Rate (Tmax).
MaterialTonset (°C)Tmax (°C)Reference
Neat Vinyl Ester Resin~310~380 researchgate.net
Jute Fiber / Vinyl Ester Composite~320~370 researchgate.net
Alkali-Treated Jute Fiber / Vinyl Ester Composite~330~395 researchgate.net

Mechanical and Rheological Characterization of Polymeric Systems

The performance of polymeric materials in structural applications is dictated by their mechanical and viscoelastic properties. Characterization of these properties is essential for materials derived from sorbic acid vinyl ester to ensure they meet the demands of their intended applications.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to characterize the viscoelastic properties of polymers as a function of temperature, time, or frequency. wikipedia.org In a typical DMA experiment, a small sinusoidal stress is applied to a sample, and the resulting strain is measured. wikipedia.org From this, the instrument calculates the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ).

The storage modulus (E') represents the elastic component of the material's response and is a measure of its stiffness. wikipedia.org The loss modulus (E'') represents the viscous component and is related to the material's ability to dissipate energy, often as heat. wikipedia.org The ratio of these two moduli (E''/E') gives the tan δ, which is a measure of the material's damping capacity. mdpi.com

A temperature sweep in DMA is particularly useful for identifying thermal transitions. The glass transition (Tg) is prominently observed as a sharp drop in the storage modulus and a distinct peak in the tan δ curve. wikipedia.orgmdpi.com The peak of the tan δ is one of the most common methods for determining the Tg of a polymer. anton-paar.com DMA is exceptionally sensitive to changes in the polymer network, such as those caused by crosslinking, the presence of fillers, or plasticization. For instance, a study on a high-performance, sorbic acid-derived epoxy thermoset reported a high storage modulus of 3.9 GPa and a Tg of 130 °C, indicating a rigid and thermally stable network. tum.deresearchgate.net

Table 3: Dynamic Mechanical Analysis Data for a Sorbic Acid-Derived Epoxy Thermoset Cured with Isophorone Diamine (IPD).
PropertyValueReference
Storage Modulus (E') at 25°C3965 MPa tum.de
Glass Transition Temperature (Tg) from tan δ peak130 °C tum.de

Rheological Measurements for Viscoelastic Properties

Rheological measurements are critical for characterizing the flow behavior of resins like sorbic acid vinyl ester before and during the curing process. anton-paar.com Rheometers are used to measure the viscosity and viscoelastic properties of materials under controlled conditions of stress, strain, and temperature. scispace.com

For a thermosetting resin, the initial viscosity is a key processing parameter, influencing its suitability for applications like infusion or molding. As the curing reaction begins, the viscosity increases dramatically due to the formation of a crosslinked polymer network. researchgate.net Rheological measurements can track this viscosity build-up over time at a given temperature. scispace.com

The transition from a liquid to a solid state, known as the gel point, is a critical event in the curing process. It can be precisely determined using oscillatory rheological tests. In these tests, the storage modulus (G') and the loss modulus (G'') are measured. Initially, in the liquid state, G'' (viscous component) is greater than G' (elastic component). As crosslinking proceeds, G' increases rapidly, and the gel point is often defined as the point where G' and G'' crossover (G' = G''). scispace.com Beyond the gel point, the material behaves more like a solid, with G' dominating G''. These viscoelastic properties provide fundamental insights into the network structure development and the final mechanical behavior of the cured material. rsc.org

Table 4: Illustrative Data Showing Change in Viscosity of an Unsaturated Polyester (B1180765) Resin with Temperature Prior to Curing.
Temperature (°C)Viscosity (Pa·s)Reference
90~1.5 scispace.com
100~0.8 scispace.com
110~0.5 scispace.com
120~0.3 scispace.com

Theoretical and Computational Studies of Sorbic Acid Vinyl Ester Systems

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of sorbic acid vinyl ester. The molecule's reactivity is largely governed by the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).

Detailed Research Findings:

Electron Density Distribution: Quantum chemical calculations on analogous conjugated vinyl esters show that the oxygen atom of the ester group possesses a high negative charge, making it a potential site for electrophilic attack. The carbon atoms of the vinyl group exhibit different charge distributions, influencing their susceptibility to nucleophilic or radical attack. The extended conjugation in the sorbate (B1223678) tail further delocalizes the electron density across the molecule. For instance, studies on similar vinyl esters have shown that the carboxyl carbon is a center of high positive charge, making it a key reaction site for nucleophilic addition. e3s-conferences.org

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In sorbic acid vinyl ester, the HOMO is expected to be a π-orbital delocalized over the conjugated diene and vinyl group, while the LUMO would be the corresponding π*-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its tendency to undergo electronic transitions. Computational studies on other conjugated systems suggest that the presence of extended conjugation, as in the sorbyl group, tends to raise the HOMO energy and lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and increasing reactivity. researchgate.netwikipedia.org

Reactivity Indicators: Various descriptors calculated from quantum chemical methods, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule for different types of reactions (electrophilic, nucleophilic, and radical). For vinyl esters, the vinyl group is a primary site for radical attack during polymerization. The conjugated diene of the sorbate moiety also presents reactive sites for cycloaddition reactions. ulb.ac.be

Illustrative Data Table for a Model Vinyl Ester System:

ParameterCalculated Value (Arbitrary Units)Interpretation
Dipole Moment2.1 DIndicates a polar molecule.
HOMO Energy-6.5 eVRelated to the ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and optical properties.
Charge on Vinyl Cα-0.15 eSuggests susceptibility to electrophilic attack.
Charge on Vinyl Cβ+0.05 eSuggests susceptibility to nucleophilic attack.

Note: This table is illustrative and based on general values for similar vinyl esters, not specific calculations for sorbic acid vinyl ester which are not publicly available.

Molecular Dynamics Simulations of Sorbic Acid Vinyl Ester Polymers

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For polymers of sorbic acid vinyl ester, MD simulations can provide detailed insights into the structure, dynamics, and macroscopic properties of the material.

MD simulations of polyvinyl esters involve creating an atomistic model of the polymer chains in a simulation box, often including solvent molecules or other additives. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked, revealing information about the polymer's conformational changes, chain packing, and interactions.

Detailed Research Findings:

Thermodynamic Properties: Properties such as the glass transition temperature (Tg), cohesive energy density, and solubility parameter can be calculated from MD simulations. The Tg can be estimated by monitoring the change in specific volume with temperature. The cohesive energy density is related to the intermolecular forces within the polymer and is a key factor in determining its miscibility with other materials. msstate.edukpi.ua

Mechanical Properties: MD simulations can be used to predict the mechanical properties of the polymer, such as its Young's modulus, by applying virtual strain to the simulation box and measuring the resulting stress. These calculations can help in understanding how the chemical structure of the sorbate side chain affects the material's stiffness and strength. msstate.edu

Crosslinking and Network Formation: Sorbic acid vinyl ester polymers can potentially be crosslinked through the conjugated diene in the sorbate side chain. MD simulations can model this crosslinking process, providing insights into the structure of the resulting thermoset network and how the crosslink density affects the material's properties. msstate.edu

Illustrative Data Table from a Generic Polyvinyl Ester MD Simulation:

PropertySimulated ValueSignificance
Glass Transition Temperature (Tg)320 KIndicates the transition from a glassy to a rubbery state.
Cohesive Energy Density350 J/cm³Relates to intermolecular forces and solubility.
Young's Modulus2.5 GPaMeasures the stiffness of the material.
Diffusion Coefficient of Water1.5 x 10⁻⁶ cm²/sImportant for understanding barrier properties.

Note: This table presents typical values that could be obtained from MD simulations of a polyvinyl ester and is for illustrative purposes only.

Computational Modeling of Polymerization Reaction Pathways

The polymerization of sorbic acid vinyl ester, like other vinyl esters, is expected to proceed via a free-radical mechanism. Computational modeling can be employed to investigate the energetics and kinetics of the key steps in this process: initiation, propagation, chain transfer, and termination.

Detailed Research Findings:

Initiation: This step involves the formation of free radicals, typically from the decomposition of an initiator molecule. Computational methods can calculate the activation energy for this decomposition.

Propagation: The key step is the addition of a growing polymer radical to a sorbic acid vinyl ester monomer. Quantum chemical calculations can determine the activation barrier for this reaction. Due to the presence of the ester group, the reactivity of the vinyl monomer is influenced by both steric and electronic effects. High-level ab initio calculations on the polymerization of vinyl acetate (B1210297) have shown that the transition state involves significant charge transfer and that solvent effects can be substantial. acs.org The conjugated diene in the sorbate side chain could potentially also participate in the polymerization, leading to branching or crosslinking.

Chain Transfer: Chain transfer reactions can limit the molecular weight of the resulting polymer. Computational models can explore the likelihood of chain transfer to the monomer, polymer, or solvent. For vinyl esters, chain transfer to the monomer and polymer is a significant factor, leading to the formation of branched structures. mdpi.com

Termination: This involves the combination or disproportionation of two growing polymer radicals. The rate of termination is often diffusion-controlled, which can be modeled using more advanced simulation techniques.

Illustrative Reaction Pathway Energetics for Vinyl Ester Polymerization:

Reaction StepActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)
Radical Addition to C=C20 - 30-80 to -90
Chain Transfer to Monomer40 - 50Variable
Radical Recombination~0-300 to -350

Note: These values are representative of vinyl ester polymerizations and are intended for illustration.

Theoretical Investigations into Polymer Degradation Mechanisms

Understanding the degradation of polymers is crucial for predicting their service life and environmental fate. Theoretical investigations can shed light on the mechanisms of degradation of polyvinyl sorbate, which can occur through thermal, oxidative, or photodegradative pathways.

The primary degradation pathway for polyvinyl esters, such as polyvinyl acetate, is the elimination of the carboxylic acid from the polymer backbone, leading to the formation of a polyene. ulb.ac.beakjournals.com

Detailed Research Findings:

Thermal Degradation: Computational modeling of the thermal degradation of polyvinyl acetate suggests a mechanism involving the autocatalytic elimination of acetic acid. ulb.ac.be A similar mechanism is expected for polyvinyl sorbate, where sorbic acid would be eliminated. The reaction is thought to proceed via a six-membered ring transition state. DFT calculations can be used to determine the activation energy for this elimination reaction. The polyene structures formed after the elimination of sorbic acid are themselves susceptible to further degradation, including crosslinking and eventual char formation at higher temperatures.

Oxidative Degradation: In the presence of oxygen, the degradation process is more complex. Theoretical studies can model the reactions of the polymer with oxygen radicals, leading to the formation of hydroperoxides and subsequent chain scission or crosslinking. The double bonds in the polyene backbone formed during initial degradation are particularly susceptible to oxidative attack.

Photodegradation: The conjugated diene system in the sorbate side chain and the polyene backbone formed during thermal degradation can absorb UV light, potentially leading to photodegradative reactions. Computational methods can be used to calculate the excited state properties of the polymer to predict its photochemical reactivity.

Predictive Models for Structure-Property Relationships in Sorbic Acid Vinyl Ester-Based Materials

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule or material with its macroscopic properties. These models are valuable for designing new materials with desired properties without the need for extensive experimental synthesis and testing.

For polymers of sorbic acid vinyl ester, QSPR models could be developed to predict a wide range of properties based on descriptors derived from the monomer structure.

Detailed Research Findings:

Descriptor Calculation: A wide variety of molecular descriptors can be calculated for the sorbic acid vinyl ester monomer unit using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges). nih.govmdpi.com

Model Development: Using a dataset of polymers with known properties, statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines) are used to build a mathematical model that relates the descriptors to the property of interest. mdpi.comacs.org

Property Prediction: Once a robust QSPR model is developed and validated, it can be used to predict the properties of new, hypothetical polymers. For example, by systematically varying the structure of the ester group, one could predict how these changes would affect the glass transition temperature, refractive index, or mechanical strength of the resulting polymer. QSPR models have been successfully developed for predicting properties like the intrinsic viscosity and dielectric constant of various polymers, including polyvinyl acetate. nih.govacs.orgchula.ac.th

Degradation Pathways and Stability of Sorbic Acid Vinyl Ester Polymers

Mechanisms of Thermal Degradation and Volatile Product Analysis

The thermal degradation of vinyl ester polymers, such as poly(vinyl sorbate), proceeds through mechanisms largely analogous to those observed in similar polymers like poly(vinyl acetate). The primary degradation pathway involves the elimination of the side-chain ester groups at elevated temperatures. researchgate.net For poly(vinyl acetate), this process begins at approximately 220-230°C and results in the formation of acetic acid and a polyene backbone. researchgate.netresearchgate.net

By analogy, the thermal degradation of poly(vinyl sorbate) is expected to initiate with the cleavage of the ester linkage, releasing sorbic acid and forming conjugated double bonds along the polymer backbone. This de-esterification is a key initial step that significantly alters the polymer's structure and properties. As the temperature increases, the polyene structures formed can undergo further reactions, including chain scission and crosslinking, leading to the formation of a variety of volatile products and a carbonaceous residue. researchgate.net

The analysis of volatile products is critical for elucidating the degradation mechanism. For vinyl polymers, this is often accomplished using techniques like pyrolysis-gas chromatography. The expected primary volatile product from poly(vinyl sorbate) would be sorbic acid. Other smaller molecules may form due to secondary degradation reactions of the polymer backbone and the sorbic acid itself. researchgate.net

PolymerPrimary Volatile Product(s)Secondary Volatile Product(s)Typical Onset Temperature
Poly(vinyl sorbate) (Predicted)Sorbic acidHydrocarbons, CO, CO2~200-250°C
Poly(vinyl acetate)Acetic acid researchgate.netHydrocarbons, CO, CO2 researchgate.net~230°C researchgate.net
Poly(vinyl alcohol)Water, Acetaldehyde canada.cacanada.caCrotonaldehyde (B89634), Ketones canada.ca~200°C canada.ca
Poly(vinyl chloride)Hydrogen chloride (HCl) pen2print.orgBenzene, Toluene~100°C researchgate.net

Hydrolytic Degradation Mechanisms and Their Impact on Polymer Integrity

Polymers containing ester groups in their side chains, such as poly(vinyl sorbate), are susceptible to hydrolytic degradation. This process involves the cleavage of the ester bond by water, a reaction that can be significantly accelerated by the presence of acids or bases which act as catalysts. ua.es The hydrolysis of poly(vinyl sorbate) results in the formation of poly(vinyl alcohol) and sorbic acid. researchgate.net

The rate of hydrolysis is influenced by several factors. Under alkaline conditions, hydroxide (B78521) ions promote a nucleophilic attack on the ester's carbonyl carbon, leading to rapid cleavage. researchgate.net In acidic environments, the reaction is catalyzed by the protonation of the carbonyl oxygen. The integrity of the polymer is compromised as hydrolysis proceeds. The conversion of the hydrophobic sorbate (B1223678) side groups to hydrophilic hydroxyl groups increases the polymer's water solubility and can lead to swelling, loss of mechanical strength, and eventual dissolution or erosion of the material. researchgate.net This behavior is particularly relevant for applications where the material is exposed to aqueous environments.

FactorEffect on Hydrolysis RateImpact on Polymer Integrity
High pH (Alkaline)Increases rate significantly researchgate.netRapid loss of mechanical properties, increased solubility
Low pH (Acidic)Increases rate (less than alkaline) illinois.eduGradual weakening, potential for chain scission
Increased TemperatureIncreases rateAccelerates swelling, dissolution, and mass loss
Increased CrystallinityDecreases rateMaintains integrity longer by protecting ester groups
Presence of Hydrophilic GroupsIncreases rateEnhances water uptake, leading to faster degradation fiveable.me

Oxidative Degradation Processes in Sorbic Acid Vinyl Ester Polymers

Oxidative degradation involves the reaction of the polymer with oxygen or other oxidizing agents. This process is often initiated by energy sources like UV radiation or heat and proceeds via a free-radical chain reaction mechanism. fiveable.me For poly(vinyl sorbate), two main sites are susceptible to oxidation: the polymer backbone, especially after thermal degradation has created polyene sequences, and the conjugated double bonds within the sorbate side chain.

The presence of unsaturated bonds makes these polymers more prone to oxidation compared to saturated analogs like poly(vinyl acetate). fiveable.me The oxidation process can lead to a variety of chemical changes, including chain scission, which reduces molecular weight and mechanical strength, and crosslinking, which can make the material more brittle. The degradation products often include carbonyl compounds like aldehydes and ketones, as well as carboxylic acids. researchgate.net The susceptibility to oxidation is a critical factor for outdoor applications or where the polymer is exposed to oxidizing environments.

Influence of Polymer Architecture on Degradation Susceptibility

The architecture of a polymer molecule plays a significant role in its stability and how it degrades. Key architectural parameters include molecular weight, tacticity (the stereochemical arrangement of side chains), crystallinity, and the presence of branching.

Molecular Weight : Higher molecular weight polymers generally exhibit better mechanical properties and may show greater resistance to degradation initially, as more bond scissions are required to significantly reduce properties.

Crystallinity : Crystalline regions in a polymer are more ordered and densely packed, which can restrict the diffusion of water and oxygen into the material. This steric hindrance protects the ester groups from hydrolytic and oxidative attack, thus slowing the degradation rate compared to more amorphous regions.

Degree of Hydrolysis/Blockiness : In partially hydrolyzed vinyl ester polymers, the distribution of the remaining ester groups (the degree of "blockiness") can affect degradation. semanticscholar.org Clustered ester groups may have different hydrolysis kinetics than those that are randomly distributed. This is analogous to studies on poly(vinyl alcohol), where the residual acetate (B1210297) groups influence properties like solubility and thermal stability. mdpi.comyoutube.com

Branching : The presence of branches in the polymer chain can create points of structural weakness that may be more susceptible to initiating thermal or oxidative degradation. ucl.ac.uk

The specific architecture of poly(vinyl sorbate) can therefore be tailored to control its susceptibility to different degradation pathways. tue.nltue.nl

Strategies for Modulating Degradation Rates and Enhancing Material Stability

Controlling the degradation of poly(vinyl sorbate) is key to tailoring the material for specific applications, whether for long-term stability or controlled degradation.

Enhancing Stability: To prolong the useful life of the polymer, several strategies can be employed.

Stabilizers : The addition of thermal stabilizers can inhibit de-esterification at high temperatures. Antioxidants can be incorporated to scavenge free radicals and slow down oxidative degradation. UV absorbers can protect the polymer from photodegradation.

Crosslinking : Creating a crosslinked network can restrict polymer chain mobility and the diffusion of degradative agents like water and oxygen, thereby increasing resistance to thermal and chemical attack.

Modulating Degradation Rates: For applications requiring controlled degradation, such as in biomedical devices or environmentally degradable packaging, the rate of breakdown can be tuned.

Chemical Modification : Incorporating more readily hydrolyzable groups into the polymer structure can accelerate hydrolytic degradation. fiveable.me

Controlling Crystallinity : By controlling the polymerization and processing conditions, the degree of crystallinity can be adjusted. Lower crystallinity generally leads to faster degradation due to increased accessibility of the ester groups.

Blending with Other Polymers : Blending poly(vinyl sorbate) with natural polymers like starch or cellulose (B213188) can enhance biodegradability. mdpi.com These natural components can be preferentially consumed by microorganisms, increasing the surface area and promoting the degradation of the synthetic polymer matrix.

StrategyMechanism of ActionPrimary Degradation Pathway Targeted
Addition of AntioxidantsScavenges free radicals, terminates chain reactionsOxidative
Addition of UV AbsorbersAbsorbs UV radiation, prevents bond cleavageOxidative (Photo-oxidation)
CopolymerizationIntroduces more stable monomer units mdpi.comThermal, Hydrolytic
Increased CrystallinityReduces diffusion of water and oxygenHydrolytic, Oxidative
Blending with Natural PolymersEnhances biodegradability by providing microbial food sources mdpi.comBiodegradation

Future Research Directions and Emerging Paradigms

Development of Novel Polymerization Techniques for Sorbic Acid Vinyl Ester

The unique structure of sorbic acid vinyl ester, featuring a vinyl group for polymerization and a conjugated diene system from the sorbic acid moiety, opens up a plethora of possibilities for controlled and novel polymerization techniques. While conventional free-radical polymerization can be employed, future research is poised to explore more sophisticated methods to precisely tailor the architecture and properties of the resulting polymers.

Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful tools for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block and star polymers. mdpi.comrsc.org The application of these techniques to sorbic acid vinyl ester could enable the creation of polymers with precisely controlled properties. Research in this area would involve the judicious selection of RAFT agents or ATRP catalyst systems that are compatible with the vinyl ester functionality. mdpi.com The presence of the conjugated diene in the sorbate (B1223678) moiety might require careful optimization of reaction conditions to prevent side reactions.

Enzymatic Polymerization: Harnessing the specificity and mild reaction conditions of enzymatic catalysis presents a green and sustainable approach to polymer synthesis. tudelft.nl Enzymes, such as lipases, could potentially catalyze the polymerization of sorbic acid vinyl ester, offering a biodegradable and biocompatible route to novel polymers. rsc.org Future investigations could focus on identifying suitable enzymes and optimizing reaction parameters like solvent, temperature, and monomer concentration to achieve high molecular weight polymers. tudelft.nlrsc.org

Photopolymerization: The use of light to initiate polymerization offers spatial and temporal control over the process, making it attractive for applications such as coatings and 3D printing. rsc.org The development of efficient photoinitiator systems for the polymerization of sorbic acid vinyl ester could lead to rapid and energy-efficient manufacturing processes for tailored materials.

A patent has described a method for creating a sorbic acid-based polymer network by reacting sorbic acid with glycidyl (B131873) ether groups, followed by polymerization induced by actinic radiation. google.com This indicates the feasibility of forming cross-linked materials from sorbic acid derivatives.

Table 1: Potential Polymerization Techniques for Sorbic Acid Vinyl Ester

Polymerization TechniquePotential AdvantagesKey Research Focus
Controlled Radical Polymerization (e.g., RAFT, ATRP) Precise control over polymer architecture, molecular weight, and dispersity. mdpi.comrsc.orgDesign of suitable RAFT agents/ATRP catalysts; optimization of reaction conditions to avoid side reactions with the diene. mdpi.com
Enzymatic Polymerization Green and sustainable synthesis; potential for biodegradability and biocompatibility. tudelft.nlrsc.orgScreening for effective enzymes (e.g., lipases); optimization of enzymatic reaction parameters. tudelft.nlrsc.org
Photopolymerization Spatial and temporal control; rapid curing; energy efficiency. rsc.orgDevelopment of efficient photoinitiator systems; investigation of curing kinetics.
Cationic Polymerization Potential for controlled polymerization of vinyl ethers, which are structurally similar to vinyl esters. nsf.govExploration of moisture-tolerant cationic RAFT systems. rsc.org

Exploration of Sorbic Acid Vinyl Ester in Advanced Sustainable Materials

The inherent properties of sorbic acid, such as its antimicrobial activity and its origin from renewable resources, make its vinyl ester derivative a compelling building block for a new generation of sustainable materials. mpbio.comnih.gov

Biodegradable Polymers: The ester linkage in poly(sorbic acid vinyl ester) introduces a potential site for hydrolytic or enzymatic degradation, paving the way for the development of biodegradable plastics. nih.govresearchgate.net Research will be directed towards understanding the degradation mechanisms and kinetics of these polymers in various environments. Copolymers of sorbic acid vinyl ester with other monomers could be designed to tune the degradation rate and mechanical properties. google.com

Stimuli-Responsive Materials: The conjugated diene system in the sorbate moiety offers a reactive handle for post-polymerization modification. This could be exploited to introduce functional groups that respond to external stimuli such as pH, temperature, or light. nih.gov Such materials could find applications in areas like drug delivery, sensors, and smart coatings.

Bio-based Thermosets and Composites: As suggested by patent literature, sorbic acid derivatives can be used to form cross-linked polymer networks. google.com This opens up avenues for developing bio-based thermosetting resins for composites, adhesives, and coatings. The resulting materials could offer a sustainable alternative to petroleum-based thermosets, with the potential for enhanced properties derived from the sorbic acid backbone.

Design of Sorbic Acid Vinyl Ester-Based Polymers for Circular Economy Initiatives

A circular economy aims to eliminate waste and promote the continual use of resources. Polymers derived from sorbic acid vinyl ester can be designed with circularity in mind from the molecular level upwards.

Chemical Recyclability and Upcycling: The design of poly(sorbic acid vinyl ester) with cleavable linkages could facilitate chemical recycling, where the polymer is broken down into its constituent monomers or other valuable chemicals. sc.edu Furthermore, the unique chemical functionality of the polymer could be leveraged for upcycling, where the waste polymer is transformed into a higher-value material. nih.govnih.gov For instance, the double bonds in the polymer backbone could be functionalized to create new materials with advanced properties.

Life Cycle Assessment (LCA): To ensure the environmental benefits of sorbic acid vinyl ester-based polymers, comprehensive life cycle assessments will be crucial. nih.govwhiterose.ac.uk LCAs evaluate the environmental impact of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal or recycling. researchgate.netresearchgate.net These assessments will guide the development of truly sustainable products and processes.

Table 2: Circular Economy Strategies for Sorbic Acid Vinyl Ester Polymers

StrategyApproachResearch Focus
Design for Recyclability Incorporating cleavable linkages into the polymer backbone.Investigating depolymerization catalysts and conditions.
Upcycling Post-polymerization modification of the diene functionality. sc.edunih.govnih.govExploring chemical transformations to create higher-value materials.
Biodegradation Tailoring polymer structure to enhance susceptibility to microbial degradation. nih.govStudying degradation pathways and identifying key enzymes.
Life Cycle Assessment Evaluating environmental impacts from cradle to grave. nih.govwhiterose.ac.ukConducting comprehensive LCAs for different production and end-of-life scenarios. researchgate.netresearchgate.net

Interdisciplinary Research Integrating Sorbic Acid Vinyl Ester Chemistry with Materials Engineering

The full potential of sorbic acid vinyl ester can only be realized through a collaborative, interdisciplinary approach that bridges the gap between fundamental chemistry and applied materials engineering.

Computational Modeling and Materials Design: Molecular modeling and simulation can be employed to predict the properties of poly(sorbic acid vinyl ester) and its copolymers, guiding the design of new materials with targeted functionalities. This computational approach can accelerate the discovery and optimization of materials for specific applications.

Advanced Characterization and Processing: The development of novel processing techniques will be essential to translate the unique properties of sorbic acid vinyl ester-based polymers into functional materials and devices. This includes exploring techniques like electrospinning for creating nanofibers, 3D printing for fabricating complex structures, and reactive extrusion for continuous production.

Biomedical and Environmental Applications: Collaboration with biomedical engineers and environmental scientists will be key to exploring the use of these materials in applications such as tissue engineering, controlled-release drug delivery systems, and environmentally friendly packaging. nih.gov The inherent antimicrobial properties of sorbic acid could be particularly advantageous in these fields. mpbio.comnih.gov

Q & A

What are the recommended methods for synthesizing sorbic acid vinyl ester in laboratory settings?

Methodological Answer:
Sorbic acid vinyl ester is typically synthesized via catalytic vinylation of sorbic acid using homogeneous catalysts. A common approach involves acid-catalyzed esterification, such as employing p-toluenesulfonic acid (PTSA) as a catalyst under controlled temperature (e.g., 80–100°C) and inert atmosphere to prevent polymerization . Alternative methods include transesterification with vinyl acetate in the presence of mercury-based catalysts (e.g., mercuric sulfate), though safety protocols must be strictly followed due to toxicity . Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm ester formation and purity .

What analytical techniques are most effective for quantifying sorbic acid vinyl ester in complex mixtures?

Methodological Answer:
Quantification requires separation techniques such as GC-MS or HPLC coupled with UV detection. For GC-MS, derivatization may be necessary to improve volatility. In HPLC, reverse-phase columns (C18) with mobile phases like acetonitrile/water (70:30 v/v) and detection at 254 nm are effective . Internal standards (e.g., ethyl sorbate) enhance accuracy in calibration curves . For complex matrices (e.g., polymers or biological samples), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended prior to analysis .

How does the presence of stabilizers like MEHQ affect the stability and reactivity of sorbic acid vinyl ester?

Methodological Answer:
Methoxyhydroquinone (MEHQ, 50–100 ppm) is added to inhibit radical-induced polymerization during storage. Stabilizers extend shelf life by scavenging free radicals, particularly under light or heat exposure. However, MEHQ may interfere with catalytic reactions (e.g., hydrogenation) by binding to metal centers. Researchers must account for stabilizer content via UV spectroscopy or iodometric titration before kinetic or mechanistic studies .

How do different catalytic systems influence the hydrogenation selectivity of sorbic acid vinyl ester derivatives?

Methodological Answer:
Hydrogenation selectivity depends on the catalyst’s metal center and ligand environment. Rhodium complexes (e.g., RhCl(PPh₃)₃) show higher activity and selectivity for cis-hex-3-enoate derivatives compared to ruthenium or iridium catalysts, achieving >90% selectivity under 4 MPa H₂ at 50°C . Ligands like triphenylphosphine (PPh₃) enhance regioselectivity by stabilizing specific transition states. Solvent polarity also modulates selectivity: polar solvents (e.g., ethylene glycol) favor partial hydrogenation, while non-polar solvents (e.g., diethyl ether) promote full saturation .

What factors contribute to the polymerization tendency of sorbic acid vinyl ester, and how can this be mitigated in experimental setups?

Methodological Answer:
The conjugated diene structure of sorbic acid vinyl ester makes it prone to radical polymerization. Mitigation strategies include:

  • Stabilizers : MEHQ or hydroquinone (100–200 ppm) to inhibit radical chain reactions .
  • Temperature control : Storage at 0–6°C and reaction temperatures below 80°C .
  • Oxygen exclusion : Use of nitrogen/argon atmospheres during synthesis and storage .
  • Inhibitor-free protocols : For catalytic studies, pre-treatment with activated charcoal removes stabilizers without altering ester integrity .

How can contradictions in reported reaction yields for sorbic acid vinyl ester synthesis be resolved through experimental design?

Methodological Answer:
Discrepancies often arise from variations in catalyst loading, stabilizer interference, or analytical methods. To resolve these:

  • Standardize protocols : Use identical catalyst concentrations (e.g., 5 wt.% Rh) and solvent systems (e.g., methanol) across studies .
  • Control stabilizer content : Quantify MEHQ via HPLC before reactions to normalize its inhibitory effects .
  • Validate analytical methods : Cross-check yields using both GC-MS and ¹H NMR to confirm consistency .
  • Report reaction conditions : Detailed documentation of temperature, pressure, and mixing rates ensures reproducibility .

What role do solvent polarity and coordination properties play in the regioselective hydrogenation of sorbic acid vinyl ester derivatives?

Methodological Answer:
Solvent polarity influences hydrogenation pathways by modulating catalyst-substrate interactions. Polar solvents (e.g., ethylene glycol) stabilize charged intermediates, favoring cis-addition and partial hydrogenation (e.g., cis-hex-3-enoate). Non-polar solvents (e.g., diethyl ether) promote non-selective full hydrogenation to hexanoate derivatives. Coordination solvents like methanol enhance rhodium catalyst activity by stabilizing Rh-H intermediates, while ethers reduce side reactions via weak ligand interactions .

What strategies are effective in preventing diene isomerization during the synthesis and handling of sorbic acid vinyl ester?

Methodological Answer:
Isomerization of the 2,4-diene structure is minimized by:

  • Low-temperature synthesis : Reactions conducted below 50°C reduce thermal isomerization .
  • Acid catalysis : Protonation of the diene system stabilizes the trans,trans configuration during esterification .
  • Light avoidance : Amber glassware or dark storage prevents UV-induced isomerization .
  • Rapid quenching : Immediate cooling post-reaction arrests kinetic pathways favoring isomerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.